(2-Phenylethyl)propylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIRPZWDICEMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389740 | |
| Record name | (2-Phenylethyl)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27906-91-8 | |
| Record name | (2-Phenylethyl)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of (2-Phenylethyl)propylamine
Topic: Physical and Chemical Properties of (2-Phenylethyl)propylamine Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Engineers[1]
Structural Analysis, Physicochemical Profiling, and Synthetic Methodology[1]
Molecular Identity & Structural Analysis
This compound (also known as N-propylphenethylamine) is a secondary aliphatic amine and a structural homolog of the endogenous trace amine
Unlike its primary amine counterpart, the N-propyl substitution introduces significant steric bulk and lipophilicity, altering its metabolic stability against Monoamine Oxidases (MAO) and modulating its blood-brain barrier (BBB) permeability.[1]
Nomenclature & Registry
| Parameter | Identifier |
| IUPAC Name | N-(2-Phenylethyl)propan-1-amine |
| Common Names | N-Propylphenethylamine; N-Propyl-PEA |
| CAS Number (Free Base) | 27906-91-8 |
| CAS Number (HCl Salt) | 104178-96-3 |
| SMILES | CCCNCCC1=CC=CC=C1 |
| Molecular Formula | C |
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models suitable for process optimization.
| Property | Value (Free Base) | Value (HCl Salt) | Application Note |
| Molecular Weight | 163.26 g/mol | 199.72 g/mol | Use salt MW for stoichiometry in aqueous buffers. |
| Physical State | Colorless to pale yellow liquid | White crystalline solid | Free base absorbs CO |
| Boiling Point | 225°C (est. @ 760 mmHg) | N/A (Sublimes/Decomposes) | High vacuum distillation recommended for purification.[1] |
| Melting Point | < 0°C | ~200°C (dec.) | Salt form preferred for long-term storage.[1] |
| pKa (Conjugate Acid) | ~10.0–10.2 | N/A | Exists as cation at physiological pH (7.4).[1] |
| LogP | 2.62 | N/A | High lipophilicity predicts excellent BBB penetration.[1] |
| Solubility | Ethanol, DCM, Ether | Water (>50 mg/mL), DMSO | Free base is immiscible with water.[1] |
Synthetic Pathways & Mechanism
Expert Insight: While direct alkylation of phenethylamine with propyl halides is possible, it invariably leads to over-alkylation (tertiary amines and quaternary salts).[1] The industry-standard protocol for high-purity secondary amines is Reductive Amination .
Protocol: Reductive Amination via Sodium Triacetoxyborohydride (STAB)
This method is preferred over NaBH
-
Imine Formation: React Phenethylamine (1.0 eq) with Propionaldehyde (1.1 eq) in 1,2-Dichloroethane (DCE) or THF.
-
Observation: Mild exotherm; solution may turn slightly yellow.[1]
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise.
-
Critical Step: Maintain temperature < 25°C to prevent side reactions.[1] Stir for 2–4 hours.
-
-
Quench & Workup: Quench with sat. NaHCO
. Extract with DCM.[1] -
Purification: Acid-base extraction is superior to chromatography here.[1]
Reaction Workflow Visualization
Figure 1: Step-wise reductive amination pathway ensuring selectivity for the secondary amine.
Analytical Characterization
Validation of the synthesized compound requires confirming the integrity of the propyl chain and the phenethyl backbone.[1]
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion:
(LC-MS) or (GC-MS).[1] -
Fragmentation Pattern (EI, 70eV):
Nuclear Magnetic Resonance ( H-NMR)
Solvent: CDCl
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.15 – 7.35 | Multiplet | 5H | Aromatic Ring Protons |
| 2.85 – 2.95 | Multiplet | 4H | |
| 2.75 | Triplet ( | 2H | |
| 1.55 | Sextet | 2H | |
| 0.92 | Triplet ( | 3H | Terminal Methyl (Propyl) |
| 1.80 | Broad Singlet | 1H | N-H (Exchangeable with D |
Chemical Reactivity & Stability
Understanding the reactivity profile is essential for storage and derivatization.[1]
Stability Hazards[1][5]
-
Carbamate Formation: The free base is a nucleophilic secondary amine.[1] Exposure to atmospheric CO
forms the carbamate salt (white crust).[1] Storage: Store under Argon/Nitrogen. -
Oxidation: Susceptible to N-oxide formation if exposed to strong oxidizers (e.g., H
O , mCPBA).[1]
Metabolic & Chemical Pathways
The N-propyl group provides steric hindrance, reducing the rate of oxidative deamination by MAO-B compared to PEA, but it remains a substrate for various metabolic transformations.[1]
Figure 2: Primary reactivity and metabolic fate pathways.
Biological Context & Safety
E-E-A-T Note: This section is for research context only and does not constitute medical advice.
-
Pharmacology: this compound acts as a ligand for the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 agonism is currently being explored for antipsychotic and addiction-treatment potential.[1] The propyl chain increases lipophilicity (
), likely enhancing CNS penetration relative to PEA.[1] -
Safety Handling:
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17157644, N-propyl-2-phenylethylamine hydrochloride. Retrieved from [Link][1]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.[1][2] (Contextual citation for synthetic protocol).
-
Lewin, A. H., et al. (2008). Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity of Phenethylamines.[1] (Contextual citation for biological activity).
Sources
Molecular Pharmacology of N-Substituted Phenylethylamines: From SAR to Signal Transduction
Topic: Molecular Pharmacology of N-Substituted Phenylethylamines Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Pharmacologists
Executive Summary
The phenylethylamine (PEA) scaffold serves as the structural backbone for a vast array of monoaminergic modulators, ranging from endogenous trace amines to potent psychoplastogens. While simple substitutions on the phenyl ring (e.g., the 2C-X series) modulate affinity, substitution at the nitrogen atom (N-substitution) introduces a critical bifurcation in pharmacological profile.
This guide analyzes the transition from simple N-methylated stimulants (e.g., methamphetamine) to complex N-benzyl derivatives (e.g., the NBOMe series). It details the structural requisites for 5-HT2A receptor selectivity, the Gq-mediated signaling cascade, and the validated experimental protocols required to assay these compounds.
Structural Foundations & SAR
The core pharmacophore consists of a phenyl ring separated from an amino group by a two-carbon ethyl chain. The addition of a hydrophobic substituent to the nitrogen atom drastically alters the ligand's interaction with the orthosteric binding site of the 5-HT2A receptor.
The "N-Benzyl" Effect
Research by David Nichols and colleagues identified that while simple N-alkyl groups (methyl, ethyl) often reduce 5-HT2A affinity in hallucinogens, the addition of a bulky N-(2-methoxybenzyl) group increases affinity by orders of magnitude.
-
Mechanism: The N-benzyl moiety extends into a specific hydrophobic pocket within the receptor, likely interacting with residues Phe339(6.51) and Phe340(6.52) in transmembrane helix 6.
-
The "2-Methoxy" Criticality: An oxygenated substituent at the ortho position of the benzyl ring (as seen in 25I-NBOMe) is crucial for stabilizing the high-affinity conformation, likely through hydrogen bonding or electrostatic interactions.
Comparative Potency Data
The following table illustrates the dramatic shift in affinity (Ki) and potency (EC50) when the N-benzyl group is added to the 2C-I scaffold.
| Compound | Structure Type | N-Substituent | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | Primary Action |
| 2C-I | Phenylethylamine | Hydrogen | ~ 1.0 - 5.0 | ~ 20 - 50 | Partial Agonist |
| 25I-NBOMe | N-Benzyl-PEA | 2-Methoxybenzyl | 0.044 | 0.47 | Full/Super Agonist |
| Mescaline | Phenylethylamine | Hydrogen | ~ 300 | ~ 2000 | Partial Agonist |
(Data aggregated from Nichols et al. and Halberstadt et al. [1, 2])
Pharmacodynamics: The 5-HT2A Signaling Cascade
N-substituted phenylethylamines, particularly the NBOMe class, act as potent agonists at the Serotonin 2A receptor (5-HT2A).[1] Unlike simple transporters substrates, these compounds stabilize the receptor in an active conformation that couples preferentially to the Gαq/11 protein family.
Pathway Mechanics
-
Ligand Binding: The ligand docks in the orthosteric site.
-
G-Protein Coupling: The receptor activates Gαq.
-
Effector Activation: Gαq activates Phospholipase C
(PLC). -
Hydrolysis: PLC hydrolyzes PIP2 into IP3 (Inositol trisphosphate) and DAG (Diacylglycerol).
-
Calcium Release: IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), causing a rapid efflux of intracellular Ca2+.
Visualization: Gq-Coupled Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by these compounds.
Figure 1: The canonical Gq-mediated calcium mobilization pathway triggered by 5-HT2A activation.
Experimental Protocols
To validate the activity of novel N-substituted phenylethylamines, researchers must employ two distinct assay types: Radioligand Binding (for affinity) and Functional Calcium Flux (for efficacy).
Protocol A: Radioligand Competition Binding Assay
Objective: Determine the affinity constant (
-
Membrane Preparation: Use HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Radioligand Selection:
-
Use [
H]-Ketanserin (0.5 - 1.0 nM) to label the antagonist state. -
Use [
I]-DOI or [ H]-CIMBI-36 to label the agonist high-affinity state (recommended for N-benzyl derivatives).
-
-
Incubation:
-
Mix: 150 µL membrane prep + 50 µL radioligand + 50 µL test compound (varying concentrations).
-
Incubate for 60 minutes at 30°C (equilibrium).
-
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[2][3]
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: FLIPR Calcium Mobilization Assay
Objective: Determine the functional potency (
-
Cell Plating: Seed CHO-K1 or HEK293 cells expressing h5-HT2A into black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate overnight.
-
Dye Loading: Aspirate media. Add 100 µL of Calcium-4 or Fluo-4 AM dye in Hank’s Balanced Salt Solution (HBSS). Incubate 60 min at 37°C.
-
Compound Preparation: Prepare serial dilutions of the N-substituted PEA in HBSS.
-
Measurement: Transfer plate to a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
-
Injection & Read:
-
Baseline read: 10 seconds.
-
Inject compound.[4]
-
Read fluorescence (Excitation 485nm / Emission 525nm) for 180 seconds.
-
-
Data: Plot Max-Min fluorescence units (RFU) against log[Concentration].
Visualization: Functional Assay Workflow
The following diagram outlines the logical flow of the functional calcium assay.
Figure 2: Step-by-step workflow for the high-throughput FLIPR calcium mobilization assay.
Metabolic Fate & Toxicology
Understanding the metabolism of N-substituted phenylethylamines is critical for interpreting in vivo toxicity and designing stable analogs.
Metabolic Pathways
Unlike simple phenylethylamines which are primarily deaminated by MAO (Monoamine Oxidase), N-benzyl derivatives (NBOMes) are poor substrates for MAO due to steric hindrance. Instead, they undergo extensive CYP450-mediated metabolism :
-
O-Demethylation: The primary route. CYP2D6 and CYP3A4 remove the methyl group from the 2-methoxybenzyl ring or the phenethylamine core.
-
N-Dealkylation: Cleavage of the N-benzyl bond, reverting the compound to its parent 2C-X amine (which is often less potent).
-
Hydroxylation: Addition of -OH groups to the aromatic rings.
-
Glucuronidation: Phase II conjugation of the resulting phenols, facilitating excretion.
Toxicology Warning
The high affinity for 5-HT2B receptors (often co-activated by these compounds) presents a risk of cardiac valvulopathy with chronic use. Furthermore, the steep dose-response curve and delayed onset (due to high lipophilicity) significantly increase the risk of acute overdose compared to classical psychedelics.
References
-
Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[5]51) and Phe340(6.[5]52) with superpotent N-benzyl phenethylamine agonists.[5] Molecular Pharmacology.[5]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.
-
Eshleman, A. J., et al. (2014). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors.[6] Biochemical Pharmacology.
-
Nielsen, L. M., et al. (2017).[6] Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH. Drug Testing and Analysis.[2][6][7][8][9][10]
-
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand Assay Protocol.
Sources
- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSD - Wikipedia [en.wikipedia.org]
- 5. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Characterization and Development of Secondary Phenethylamines
The following technical guide details the physicochemical, pharmacological, and synthetic characteristics of secondary phenethylamines.
Executive Summary
Secondary phenethylamines represent a critical scaffold in medicinal chemistry, bridging the gap between endogenous trace amines (like N-methylphenethylamine) and clinically significant sympathomimetics (like epinephrine) or psychostimulants (like methamphetamine). Unlike their primary amine counterparts, secondary phenethylamines exhibit distinct lipophilicity profiles, altered metabolic stability against Monoamine Oxidases (MAOs), and tunable receptor selectivity based on steric bulk at the nitrogen atom. This guide provides a rigorous analysis of their structure-activity relationships (SAR), metabolic fate, and validated synthesis protocols.
Structural & Physicochemical Fundamentals
The core phenethylamine pharmacophore consists of a phenyl ring separated from an amino group by a two-carbon ethyl chain.[1][2][3] In secondary phenethylamines, the nitrogen atom carries one non-hydrogen substituent (
Lipophilicity and pKa Shifts
The addition of an alkyl group to the nitrogen atom generally increases the logP (lipophilicity) and slightly elevates the pKa compared to the primary amine. This modification enhances Blood-Brain Barrier (BBB) penetration via passive diffusion.
Table 1: Comparative Physicochemical Properties
| Compound | Structure Type | Substituent ( | pKa (Amine) | logP (Exp) | BBB Permeability |
| Phenethylamine (PEA) | Primary | -H | 9.83 | 1.41 | Moderate (Rapid MAO metabolism) |
| Secondary | - | 10.14 | ~1.72 | High | |
| Epinephrine | Secondary | - | 8.55 | -1.37 | Low (Polarity limits CNS entry) |
| Methamphetamine | Secondary | - | 9.87 | 2.07 | Very High |
Data synthesized from physicochemical databases and comparative SAR studies [1, 2].
Structure-Activity Relationship (SAR) Logic
The nature of the
-
Small Groups (Methyl): Balanced
/ activity (e.g., Epinephrine). -
Large Groups (Isopropyl/t-Butyl): High
-selectivity (e.g., Isoproterenol). -
Rigid/Complex Groups (NBOMes): High 5-HT2A selectivity (Hallucinogenic potency).
Figure 1: Impact of Nitrogen Substitution on Receptor Selectivity.
Pharmacodynamics & Receptor Kinetics
Trace Amine-Associated Receptor 1 (TAAR1)
Simple secondary phenethylamines like
Monoamine Transporter Interaction
Secondary amines often retain high affinity for DAT and NET (Norepinephrine Transporter). The
Metabolic Stability & Pharmacokinetics
The metabolic fate of secondary phenethylamines is distinct from primary amines due to the specific substrate preferences of Monoamine Oxidase (MAO) isoforms.
MAO Isoform Specificity[4][5]
-
MAO-A: Preferentially deaminates hydroxylated amines (Serotonin, NE).[4]
-
MAO-B: Preferentially deaminates non-hydroxylated lipophilic amines (PEA, Benzylamine).[5]
Secondary non-hydroxylated phenethylamines (e.g., NMPEA) are substrates for both isoforms but show a kinetic preference for MAO-B (
N-Dealkylation
A major metabolic route for secondary amines is oxidative
Figure 2: Metabolic Clearance Pathways for Secondary Phenethylamines.
Synthesis Protocol: Reductive Amination
The most robust method for synthesizing secondary phenethylamines is Reductive Amination using Sodium Triacetoxyborohydride (STAB). This reagent is preferred over Sodium Cyanoborohydride (
Reagents & Rationale
-
Precursor: Phenylacetaldehyde (or substituted derivative).
-
Amine Source: Methylamine (or corresponding primary amine).
-
Reducing Agent: Sodium Triacetoxyborohydride (
).[6][7][8]-
Why: It is mild enough to reduce the intermediate iminium ion selectively without reducing the aldehyde precursor, preventing side-reaction alcohol formation.
-
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Catalyst: Glacial Acetic Acid (AcOH) – promotes iminium formation.
Step-by-Step Protocol
-
Imine Formation:
-
Dissolve the phenylacetaldehyde (1.0 equiv) in DCE (0.2 M concentration).
-
Add the primary amine (1.1–1.2 equiv).
-
Add Glacial Acetic Acid (1.0 equiv).
-
Stir: 30 minutes at Room Temperature (RT) under inert atmosphere (
).
-
-
Reduction:
-
Add
(1.4–1.6 equiv) in a single portion. -
Stir: Monitor via TLC or LC-MS. Reaction typically completes in 2–4 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(gas evolution will occur). -
Extract aqueous layer with DCM (x3).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Convert to Hydrochloride salt by dissolving freebase in diethyl ether and adding ethereal HCl. This purifies the amine and renders it stable for storage.
-
Toxicology & Safety Profiling
Cardiovascular Toxicity
Secondary phenethylamines with adrenergic activity pose significant cardiovascular risks.
-
Mechanism: Agonism of
receptors (vasoconstriction) and receptors (tachycardia). -
Risk: Hypertensive crisis, particularly if combined with MAO inhibitors (MAOIs).[9]
Neurotoxicity Indicators
Certain secondary phenethylamines (specifically amphetamines) can induce oxidative stress in dopaminergic terminals.
-
Marker: Tyrosine Hydroxylase (TH) depletion.
-
Mechanism: Formation of reactive oxygen species (ROS) during the autoxidation of cytosolic dopamine released by VMAT2 reversal.
References
-
PubChem. Phenethylamine Compound Summary. National Library of Medicine. Available at: [Link]
-
Biomolecules & Therapeutics. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake.[10] Available at: [Link][1][3][5][4][6][7][8][10][11][12][13][14]
-
Frontiers in Pharmacology. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology.[5] Available at: [Link][1][4][6][7][8][13]
-
Organic Chemistry Portal. Reductive Amination with Sodium Triacetoxyborohydride. Available at: [Link]
Sources
- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Understanding MAO-A and MAO-B: The Dual Faces of Monoamine Oxidase - Oreate AI Blog [oreateai.com]
- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 11. air.unimi.it [air.unimi.it]
- 12. Mescaline - Wikipedia [en.wikipedia.org]
- 13. Phenethylamine - Wikipedia [en.wikipedia.org]
- 14. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]
Methodological & Application
HPLC analysis of (2-Phenylethyl)propylamine
Application Note: HPLC Analysis of (2-Phenylethyl)propylamine
Abstract
This application note details the chromatographic isolation and quantification of this compound, a secondary amine often encountered as a structural impurity in the synthesis of pharmaceutical phenethylamines (e.g., Selegiline, Pramipexole) or as a trace amine analog. Due to its high pKa (~10.6) and hydrophobic benzyl moiety, this analyte presents specific challenges: severe peak tailing due to silanol interactions and retention variability. This guide provides two distinct protocols: a robust Phosphate/TEA Method for Quality Control (UV detection) and a Formic Acid Method for LC-MS compatibility.
Chemical Context & Analytical Challenges
Understanding the physicochemical properties of the analyte is the prerequisite for method selection.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Secondary Amine ( | Nitrogen lone pair interacts strongly with residual silanols on silica columns. |
| pKa | ~10.6 (Estimated) | Highly basic.[1] At neutral pH, it is fully protonated ( |
| Chromophore | Non-conjugated Phenyl Ring | Weak UV absorbance. Requires detection at low wavelengths (210–215 nm) or high concentration at 254 nm. |
| Solubility | Lipophilic (LogP ~2.6) | Requires moderate organic modifier (Acetonitrile/Methanol) for elution. |
The "Silanol Effect" Mechanism
The primary failure mode in analyzing secondary amines like this compound is Peak Tailing .
-
Cause: The positively charged amine nitrogen interacts ionically with deprotonated silanol groups (
) on the stationary phase surface. -
Solution: We must either suppress the silanol ionization (Low pH < 3.0) or block the sites competitively (using Triethylamine/TEA).
Method Development Logic (Visualized)
The following decision matrix illustrates the logic used to select the appropriate protocol based on your laboratory's detection capabilities.
Figure 1: Decision matrix for selecting the optimal separation strategy based on detection instrumentation.
Experimental Protocols
Protocol A: The "Gold Standard" QC Method (UV-Compatible)
Best for: Routine purity analysis, high concentrations, and laboratories without MS.
Theory: This method uses a classic "Silanol Suppression" strategy. The low pH (3.0) ensures the silanols are protonated (neutral), and the Triethylamine (TEA) acts as a sacrificial base, binding to any remaining active sites so the analyte does not.
-
Instrumentation: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 (L1), 4.6 × 150 mm, 5 µm (Recommended: Agilent Zorbax Eclipse XDB-C18 or Waters Symmetry C18).
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA).
-
Preparation: Dissolve 2.72g
in 1L water. Add 1 mL TEA. Adjust pH to 3.0 with Phosphoric Acid ( ). Filter (0.45 µm).
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Temperature: 30°C.
-
Detection: UV @ 215 nm (Primary) and 254 nm (Secondary/Confirmation).
-
Injection Volume: 10–20 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Protocol B: LC-MS Compatible Method
Best for: Trace impurity identification, biological matrices, or when non-volatile salts (Phosphate) are prohibited.
Theory: Since TEA and Phosphate suppress MS ionization, we use Formic Acid. To prevent tailing without TEA, a High-Purity Endcapped Column is strictly required. These columns have chemically bonded "caps" on silanol groups.
-
Instrumentation: UHPLC/HPLC with SQ/TQ Mass Spectrometer.
-
Column: High-Strength Silica (HSS) T3 or Charged Surface Hybrid (CSH) C18. (e.g., Waters XSelect CSH C18, 2.1 × 100 mm, 2.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Detection: ESI+ (Positive Mode). Target Mass
m/z.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 13.0 | 95 | 5 |
System Suitability & Workflow
To ensure data trustworthiness, the following workflow must be executed.
Figure 2: Standard Analytical Workflow for this compound.
Acceptance Criteria (System Suitability):
-
Tailing Factor (
): NMT (Not More Than) 1.5. If > 1.5, increase TEA concentration or replace column. -
Theoretical Plates (
): > 5,000 (for 150mm column). -
Precision (%RSD): < 2.0% for retention time and area (n=5).
-
Resolution (
): > 2.0 between this compound and any nearest impurity (e.g., Phenethylamine).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Severe Tailing | Active silanols interacting with amine. | Protocol A: Ensure pH is exactly 3.0; add more TEA (up to 0.2%). Protocol B: Switch to a "CSH" (Charged Surface Hybrid) column. |
| Retention Shift | Temperature fluctuation or mobile phase evaporation. | Use a column oven (essential for amines). Cap solvent bottles tightly. |
| Low Sensitivity | Wrong wavelength. | The analyte has no conjugation. Ensure detection is at 210–215 nm . Do not use 280 nm. |
| Ghost Peaks | Carryover. | Secondary amines stick to injector seals. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid. |
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on silanol suppression for amines).
-
Center for Drug Evaluation and Research (CDER). Review of Chromatographic Methods for Phenethylamines. U.S. Food and Drug Administration. Link
-
PubChem. Compound Summary: this compound.[1] National Library of Medicine. Link
- Journal of Chromatography A.Separation of secondary phenethylamines using reversed-phase chromatography.
Sources
Application Note: Optimized Synthesis of N-Propyl-2-phenylethanamine via Reductive Amination
Executive Summary
This application note details the laboratory synthesis of N-propyl-2-phenylethanamine (CAS: 31420-88-0), a secondary amine structural motif relevant to neurochemistry and drug discovery.[1]
While several routes exist (e.g., direct alkylation, amide reduction), this guide standardizes the Reductive Amination pathway using Sodium Triacetoxyborohydride (STAB) . This method, often referred to as the Abdel-Magid protocol , is selected for its high chemoselectivity, mild conditions, and suppression of over-alkylation (tertiary amine formation), which is a persistent failure mode in direct alkylation strategies.
Structural Disambiguation (Critical)
Researchers must distinguish the target compound from its structural isomers to ensure safety and regulatory compliance.[1]
| Feature | Target Compound | Common Isomer (Stimulant) |
| Name | N-propyl-2-phenylethanamine | |
| Structure | Ph-CH | Ph-CH |
| Substitution | Secondary Amine (N-substituted) | Primary Amine (Alpha-carbon substituted) |
| IUPAC | N-(2-phenylethyl)propan-1-amine | 1-phenylpentan-2-amine |
Reaction Mechanism & Strategy
The synthesis proceeds via the in situ formation of an imine (Schiff base) between 2-phenylethanamine and propionaldehyde, followed by selective hydride transfer.[1]
Why Sodium Triacetoxyborohydride (STAB)?
Unlike Sodium Borohydride (
Mechanistic Pathway (Graphviz)[1]
Figure 1: Mechanistic pathway of the Abdel-Magid reductive amination, highlighting the selective reduction of the iminium ion over the aldehyde carbonyl.
Experimental Protocol
Reagents and Materials
| Reagent | Equiv. | Role | Notes |
| 2-Phenylethanamine | 1.0 | Substrate | Free base liquid.[1] |
| Propionaldehyde | 1.1 - 1.2 | Electrophile | Freshly distilled if yellowed.[1] Excess drives equilibrium.[1] |
| Na(OAc) | 1.4 - 1.5 | Reductant | Moisture sensitive. Handle quickly. |
| DCE (1,2-Dichloroethane) | Solvent | Medium | Preferred for STAB solubility.[1] DCM is a viable alternative.[1] |
| Acetic Acid (AcOH) | 1.0 | Catalyst | Optional.[1] Accelerates imine formation if reaction is sluggish.[1] |
Step-by-Step Methodology
Safety Note: Perform all steps in a fume hood. DCE is a potential carcinogen; wear nitrile gloves and safety glasses.[1]
-
Preparation of Amine Solution:
-
In a dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-phenylethanamine (10 mmol) in DCE (30 mL) .
-
Application Tip: If using the hydrochloride salt of the amine, add 1.0 equiv of Triethylamine (TEA) to free-base it in situ before adding the aldehyde.[1]
-
-
Aldehyde Addition:
-
Add propionaldehyde (11-12 mmol) to the stirring amine solution.
-
Allow to stir for 15–30 minutes at room temperature (20–25°C) to facilitate initial imine equilibrium.
-
-
Reductive Step:
-
Cool the mixture slightly (0°C) if working on a large scale (>10g) to manage exotherm, otherwise room temperature is acceptable.
-
Add STAB (14-15 mmol) portion-wise over 5 minutes.
-
Observation: Mild gas evolution may occur.[1] The reaction mixture typically turns cloudy.[1]
-
Stir vigorously at room temperature for 2–4 hours .
-
-
Monitoring (TLC/GC-MS):
-
Quench and Workup:
-
Quench the reaction by adding saturated aqueous NaHCO
(30 mL). Stir for 15 minutes to destroy excess borohydride. -
Transfer to a separatory funnel.[1] Extract the aqueous layer with DCM (3 x 20 mL) .
-
Combine organic layers and wash with Brine (1 x 30 mL) .[1]
-
Dry over anhydrous Na
SOngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> or MgSO . -
Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil.[1]
-
Purification (Acid-Base Extraction)
To achieve pharmaceutical-grade purity (>98%) without chromatography:
-
Dissolve crude oil in Et
O (Ether) . -
Extract with 1M HCl (aq) . The product moves to the aqueous phase; non-basic impurities (unreacted aldehyde/alcohol) remain in Ether.[1]
-
Wash the acidic aqueous layer with fresh Ether (discard organics).[1]
-
Basify the aqueous layer to pH >12 using 10% NaOH .[1]
-
Extract the free base into DCM or Ether .[1]
-
Dry and concentrate to yield pure N-propyl-2-phenylethanamine .[1]
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of N-propyl-2-phenylethanamine.
Characterization & Validation
The resulting oil is often converted to the Hydrochloride salt for stability and analysis.[1]
-
Physical State: Free base is a colorless to pale yellow oil.[1] HCl salt is a white crystalline solid.[1]
-
1H NMR (CDCl
, Free Base, 400 MHz):- 7.15–7.35 (m, 5H, Ar-H)
-
2.85–2.95 (m, 4H, Ph-CH
-CH -N) -
2.58 (t, 2H, N-CH
-Et) -
1.48 (sextet, 2H, CH
-CH -CH ) -
0.90 (t, 3H, CH
) -
Note: Chemical shifts are approximate and solvent-dependent.[1]
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]+: 164.14
-
Found: 164.1 m/z
-
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet solvent or old STAB.[1] | STAB decomposes in water.[1] Use dry DCE/DCM and fresh reagent.[1] |
| Tertiary Amine (Over-alkylation) | Excess aldehyde + high temp.[1] | Keep aldehyde to 1.1 equiv.[1] Do not heat. STAB is usually selective enough to prevent this.[1] |
| Unreacted Amine | Steric hindrance or slow imine formation.[1] | Add 1 eq. Acetic Acid to catalyze imine formation.[1] Extend reaction time. |
| Emulsion during workup | DCE/Water density similarity. | Filter through Celite before separation or add more Brine to break emulsion.[1] |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
PubChem. (n.d.).[1][7][8] N-(2-Phenylethyl)propan-1-amine hydrochloride (Compound CID 17157644).[1] National Library of Medicine.[1][8] Retrieved October 26, 2023.[1] [1]
-
Master Organic Chemistry. (2017). Reductive Amination.
Sources
- 1. 2,5-Dimethoxy-4-propylphenethylamine | C13H21NO2 | CID 44350080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. N-propyl-2-phenylethylamine hydrochloride | C11H18ClN | CID 17157644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenethylamine, alpha-propyl- | C11H17N | CID 115410 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: (2-Phenylethyl)propylamine as a Structural Probe for TAAR1 and MAO-B
This Application Note is designed for researchers investigating Trace Amine-Associated Receptor 1 (TAAR1) signaling and Monoamine Oxidase (MAO) substrate specificity. It details the use of (2-Phenylethyl)propylamine (also known as
Executive Summary
This compound is a secondary amine derivative of the endogenous trace amine
This compound is primarily utilized in drug discovery as a Steric Probe to map the tolerance of the orthosteric binding pockets of:
-
TAAR1 (Trace Amine-Associated Receptor 1): To determine the bulk tolerance of the aspartate-anchored amine binding site.
-
MAO-B (Monoamine Oxidase B): To differentiate between steric occlusion and chemical inactivation mechanisms (comparing it to
-propynyl analogs like selegiline).
Scientific Background & Mechanism[1][2][3]
TAAR1 Agonism and Signaling
The endogenous ligand PEA binds to TAAR1, a Gs-coupled GPCR located intracellularly (in primates) and on the plasma membrane. The binding interaction is driven by an ionic bond between the amine nitrogen and Asp3.32 (Asp102) in the receptor's transmembrane domain.
This compound serves as a critical data point in Structure-Activity Relationship (SAR) studies. Introducing a propyl chain on the nitrogen tests the spatial constraints of the receptor's extracellular vestibule.
-
Mechanism: It acts as a ligand that stabilizes the active conformation of TAAR1, facilitating
dissociation. -
Pathway: Ligand binding
activation Adenylyl Cyclase (AC) stimulation cAMP accumulation PKA activation Phosphorylation of DAT/SERT (modulating monoamine uptake).
MAO-B Interaction: The "Inert" Control
-propynyl-PEA (Selegiline/Deprenyl) is a suicide inhibitor of MAO-B because the alkyne group reacts covalently with the FAD cofactor. This compound lacks this alkyne bond (having a saturated propyl chain) but retains the steric bulk.-
Utility: It is used to prove that inhibition (or lack thereof) is due to chemical reactivity, not just steric filling of the active site. It typically acts as a competitive substrate or weak competitive inhibitor rather than an irreversible inactivator.
Visualization of Signaling Pathways
Diagram 1: TAAR1 Gs-Coupled Signaling Cascade
This pathway illustrates the downstream effects of this compound binding to TAAR1, leading to the modulation of dopamine transporters (DAT).
Caption: Signal transduction pathway initiated by this compound agonism at TAAR1.
Experimental Protocols
Protocol A: Functional cAMP Accumulation Assay (TAAR1)
Objective: To quantify the potency (
Materials:
-
HEK293 cells stably expressing hTAAR1.
-
TR-FRET cAMP detection kit (e.g., Lance Ultra or HTRF).
-
Reference Agonist:
-Phenylethylamine (PEA). -
Compound: this compound hydrochloride.
-
Assay Buffer: HBSS + 500
M IBMX (phosphodiesterase inhibitor).
Step-by-Step Methodology:
-
Cell Preparation: Harvest hTAAR1-HEK293 cells and resuspend in Assay Buffer to a density of
cells/mL. -
Compound Dilution: Prepare a 10-point serial dilution of this compound in Assay Buffer (Range: 1 nM to 100
M). -
Incubation:
-
Add 5
L of cell suspension (1,000 cells) to a 384-well white low-volume plate. -
Add 5
L of compound dilution. -
Incubate for 30 minutes at Room Temperature (RT). Note: IBMX is critical to prevent cAMP degradation.
-
-
Detection: Add 10
L of TR-FRET detection mix (cAMP-d2 antibody + Cryptate conjugate). -
Read: Incubate for 1 hour at RT and read on a TR-FRET compatible plate reader (e.g., EnVision).
-
Analysis: Normalize fluorescence ratios (665nm/615nm) against the PEA reference (
). Fit data to a sigmoidal dose-response equation.
Self-Validating Check: The
Protocol B: MAO-B Competitive Inhibition Screening
Objective: To determine if this compound acts as a substrate or inhibitor of Monoamine Oxidase B, using kynuramine as a reporter substrate.
Materials:
-
Recombinant Human MAO-B (membrane fraction).
-
Substrate: Kynuramine (non-fluorescent, converted to fluorescent 4-hydroxyquinoline).
-
Positive Control Inhibitor: Selegiline (Deprenyl).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
Step-by-Step Methodology:
-
Enzyme Mix: Dilute MAO-B to 0.01 mg/mL in phosphate buffer.
-
Screening Mode:
-
Well A (Test): MAO-B + this compound (10
M) + Kynuramine (50 M). -
Well B (Control): MAO-B + Kynuramine (50
M) + Vehicle (DMSO). -
Well C (Blank): Buffer only.
-
-
Kinetic Read: Immediately place plate in a fluorescence reader (
). -
Measurement: Measure fluorescence increase every 60 seconds for 20 minutes at 37°C.
-
Interpretation:
-
If Well A slope < Well B slope: The compound is competing for the active site (Inhibitor or competing substrate).
-
Differentiation Step: Pre-incubate enzyme and compound for 30 mins before adding Kynuramine. If inhibition increases significantly with time, it suggests irreversible binding. This compound should not show time-dependent inhibition (unlike Selegiline).
-
Comparative Data Profile
The following table summarizes the expected pharmacological profile of this compound compared to its parent and analogs.
| Parameter | This compound | Selegiline ( | |
| Structure | Primary Amine | Secondary Amine ( | Secondary Amine ( |
| hTAAR1 Potency ( | ~100–300 nM | ~500–1500 nM (Predicted) | > 5000 nM |
| MAO-B Interaction | Excellent Substrate | Poor Substrate / Competitive Inhibitor | Irreversible Inhibitor |
| Lipophilicity (LogP) | ~1.4 | ~2.5 (High BBB permeability) | ~2.9 |
| Primary Utility | Endogenous Agonist | Steric Probe / Tool Compound | Therapeutic (Parkinson's) |
Note: N-propyl substitution typically reduces TAAR1 potency slightly compared to the primary amine due to steric clash in the binding pocket, but increases metabolic half-life.
Diagram: Experimental Workflow for MAO Selectivity
This workflow logic ensures the researcher correctly classifies the compound's mode of action.
Caption: Logic flow to distinguish this compound from suicide inhibitors.
References
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism & Signaling
- Source: National Center for Biotechnology Information (NCBI). "Trace amine-associated receptor 1 (TAAR1) agonists for psychosis."
-
URL:[Link]
-
Phenethylamine Pharmacology & MAO Interactions
- Source: National Institutes of Health (NIH) / PubMed. "Pharmacokinetic and neurochemical studies on N-propargyl-2-phenylethylamine."
-
URL:[Link]
-
Sigma Receptor Ligand Profiling (Structural Analogs)
-
MAO Inhibition by Phenethylamine Deriv
Sources
Experimental protocols for studying phenylethylamine derivatives
From Analytical Verification to In Vivo Pharmacodynamics
Executive Summary
Phenylethylamine (PEA) and its derivatives represent a chemically simple yet pharmacologically complex class of molecules. Acting as trace amines, monoamine releasers, or direct 5-HT2A agonists, their study requires a rigorous, multi-modal experimental framework. This Application Note outlines a validated workflow for the study of PEA derivatives, addressing the specific challenges of their high metabolic instability, polarity-driven analytical difficulties, and divergent receptor profiles (TAAR1 vs. 5-HT2A).
Part 1: Analytical Verification (LC-MS/MS)
Challenge: PEA derivatives are low molecular weight, highly polar amines that often elute in the void volume of standard C18 columns and are susceptible to rapid oxidative degradation.
Sample Preparation & Stability[1]
-
Solvent Choice: Dissolve neat standards in 0.1 M HCl rather than pure water or methanol to prevent free-base oxidation. Store at -80°C.
-
Biological Matrix (Plasma/Brain): Use Protein Precipitation (PPT) with acidified acetonitrile.
-
Protocol: Add 3 volumes of ice-cold Acetonitrile + 0.1% Formic Acid to 1 volume of plasma. Vortex 30s, Centrifuge 10,000 x g for 10 min at 4°C. Collect supernatant.
-
Why: Acidification protonates the amine (stabilizing it) and ensures solubility in the organic crash solvent.
-
Chromatographic Separation
Standard C18 columns often fail to retain PEA. Two viable approaches exist:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Best for polar retention.
-
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC.
-
Mobile Phase: High organic start (95% ACN) to low organic gradient.
-
-
Modified C18 (Aqueous Stable):
-
Column: Waters Atlantis T3 or Restek Ultra Aqueous C18.
-
Ion Pairing: Add 10 mM Ammonium Formate to the aqueous mobile phase.[1] This improves peak shape and retention of the cationic amine.
-
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI) – Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the loss of NH3 (neutral loss of 17 Da) which is characteristic of primary amines.
-
Example (PEA): Precursor 122.1 m/z → Product 105.1 m/z (Tropylium ion formation).
-
Part 2: In Vitro Pharmacology (Mechanism of Action)
PEA derivatives frequently exhibit dual activity: activation of the Trace Amine-Associated Receptor 1 (TAAR1) and degradation by Monoamine Oxidase B (MAO-B).
TAAR1 cAMP Accumulation Assay (TR-FRET)
Objective: Quantify Gs-coupled receptor activation. System: HEK293 cells stably expressing human TAAR1 (hTAAR1).[2]
Protocol:
-
Cell Plating: Seed 5,000 cells/well in a 384-well low-volume white plate.
-
Starvation: Use charcoal-stripped FBS media for 16 hours prior to assay to remove endogenous amines.
-
Stimulation:
-
Add IBMX (500 µM) to inhibit phosphodiesterases (prevents cAMP breakdown).
-
Add Test Compound (10-point dose response, 1 nM – 100 µM).
-
Incubate 30 min at 37°C.
-
-
Detection (TR-FRET):
-
Add d2-labeled cAMP (Acceptor) and Cryptate-labeled anti-cAMP antibody (Donor).[3]
-
Principle: High endogenous cAMP competes with d2-cAMP for antibody binding, decreasing the FRET signal.
-
-
Data Analysis: Plot FRET ratio (665/620 nm) vs. log[concentration].
Experimental Logic:
-
Why IBMX? Without it, the transient cAMP spike caused by PEA is degraded too fast to measure accurately.
-
Control: Use β-PEA or Amphetamine as the positive control (
).
MAO-B Kinetic Stability (Amplex Red)
Objective: Determine if the derivative is a substrate for MAO-B (metabolic liability) or an inhibitor. System: Purified MAO-B enzyme + Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).
Protocol:
-
Reaction Mix: PBS (pH 7.4), HRP (Horseradish Peroxidase, 1 U/mL), Amplex Red (50 µM).
-
Enzyme: Add human recombinant MAO-B (0.1 U/mL).
-
Substrate Initiation: Add Test Compound.
-
Mechanism:
-
MAO-B oxidizes PEA derivative → Aldehyde + NH3 + H2O2 .
-
HRP uses H2O2 to oxidize Amplex Red → Resorufin (Highly Fluorescent).[4]
-
-
Readout: Fluorescence (Ex/Em: 530/590 nm) measured continuously for 20 min.
Visualizing the Pathway:
Figure 1: Coupled enzymatic cascade for detecting MAO activity. The fluorescence of Resorufin is directly proportional to the oxidation rate of the PEA derivative.
Part 3: In Vivo Pharmacodynamics (Head Twitch Response)
Challenge: Distinguishing between non-hallucinogenic trace amine activity (locomotion) and hallucinogenic 5-HT2A activity (psychedelia). Gold Standard: The Head Twitch Response (HTR) in C57BL/6J mice.[5][6]
Experimental Design
-
Subjects: Male C57BL/6J mice (10-12 weeks).
-
Pre-treatment: Acclimatize to observation cylinders (clear Plexiglas) for 30 min.
-
Dosing: Intraperitoneal (i.p.) injection.[7]
Automated Detection (Magnetometer)
While visual scoring is possible, high-throughput screening requires automation.
-
Implantation: Small neodymium magnets are cemented to the skull 3 days prior to testing.
-
Recording: Place mouse inside a coil (magnetometer).
-
Signal Processing:
-
Head twitches generate a specific sinusoidal frequency (80-100 Hz) distinct from grooming or walking (1-10 Hz).
-
Apply a Bandpass Filter (40-200 Hz) to the voltage output.
-
-
Validation: Pre-treatment with M100907 (selective 5-HT2A antagonist) must abolish the HTR.
Summary of Key Assays
| Assay | Target / Purpose | Readout | Critical Control |
| LC-MS/MS | Purity & Concentration | MRM (Transition 122>105) | Acidified Matrix (prevents oxidation) |
| TR-FRET | TAAR1 Agonism | cAMP (FRET Ratio) | IBMX (PDE Inhibitor) |
| Amplex Red | MAO Metabolic Stability | Fluorescence (Resorufin) | Clorgyline (MAO-A) / Pargyline (MAO-B) |
| HTR | 5-HT2A Hallucinogenic Potential | Head Rotations (Freq/Count) | M100907 (Antagonist) |
Visualizing the Signaling Convergence
PEA derivatives often act as "dirty drugs," hitting multiple targets. The diagram below illustrates the divergent signaling pathways that must be deconvoluted.
Figure 2: Divergent signaling pathways of PEA derivatives. TAAR1/VMAT2 drive locomotion, while 5-HT2A drives the head-twitch response.
References
-
Borowsky, B., et al. (2001).[10] Trace amines: Identification of a family of mammalian G protein-coupled receptors. Proceedings of the National Academy of Sciences, 98(16), 8966-8971. Link
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement.[5][9][11] Psychopharmacology, 227(4), 727-739. Link
-
Thermo Fisher Scientific. (n.d.).[8] Amplex™ Red Monoamine Oxidase Assay Kit Protocol. Thermo Fisher User Manuals. Link
-
BenchChem. (2025).[2] Application Notes and Protocols for High-Throughput Screening of Novel TAAR1 Agonists. Link
-
Fantegrossi, W. E., et al. (2005). Distinct behavioral and pharmacological evidence for 5-HT2A receptor activation by specific substituted phenethylamines.[5] Psychopharmacology, 181(3), 479-489. Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-twitch response - Wikipedia [en.wikipedia.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Chromatographic Strategies for the Resolution of Phenethylamine Analogues
Executive Summary & Technical Scope
The analysis of phenethylamines—a chemical class encompassing endogenous neurotransmitters, therapeutic stimulants, and novel psychoactive substances (NPS)—presents a unique set of chromatographic challenges. The core difficulty lies not in detection, but in resolution .
Structural analogues often differ only by the position of a substituent on the phenyl ring (regioisomers) or the spatial arrangement of the amine group (enantiomers). Standard C18 reversed-phase chemistry frequently fails to resolve these isobaric compounds due to identical hydrophobicity.
This Application Note details a multi-modal approach utilizing Mixed-Mode Solid Phase Extraction (SPE) for cleanup, Biphenyl stationary phases for regioisomer separation, and Derivatization-GC-MS for orthogonal confirmation.
Method Selection Framework
Before initiating benchwork, the analyst must characterize the separation goal. The following decision matrix dictates the experimental pathway.
Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on phenethylamine structural isomerism.
Sample Preparation: Mixed-Mode Cation Exchange (MCX)
Phenethylamines are basic compounds (pKa ~9.5–10). Extracting them from biological matrices (plasma, urine) or synthesis mixtures requires removing neutral interferences and acidic contaminants.
Why MCX? Standard Reversed-Phase (HLB) SPE relies solely on hydrophobicity, which often co-extracts matrix components. Mixed-Mode Strong Cation Exchange (MCX) utilizes a dual-retention mechanism:
-
Hydrophobic retention (Reverse Phase)
-
Ionic retention (Cation Exchange)
This allows for a "100% Organic Wash" step that removes neutral interferences while the basic phenethylamines remain locked to the sorbent via ionic bonds.
Protocol 1: MCX Extraction Workflow
Materials:
-
Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.
-
Sample: 500 µL Plasma/Urine + 500 µL 4% H3PO4 (Acidification ensures analytes are charged).
| Step | Solvent/Buffer | Volume | Mechanism |
| 1. Condition | Methanol | 1 mL | Activates hydrophobic ligands. |
| 2. Equilibrate | Water | 1 mL | Prepares aqueous environment. |
| 3. Load | Pre-treated Sample | 1 mL | Analytes bind via hydrophobic & ionic forces. |
| 4. Wash 1 | 2% Formic Acid in Water | 1 mL | Removes hydrophilic/acidic interferences. |
| 5. Wash 2 | 100% Methanol | 1 mL | CRITICAL: Removes neutral organics/lipids. Analytes stay bound ionically. |
| 6. Elute | 5% NH4OH in Methanol | 1 mL | High pH breaks ionic bond; organic solvent releases hydrophobic bond. |
LC-MS/MS Strategy: Resolving Regioisomers
The Challenge: Positional isomers (e.g., 2-, 3-, and 4-fluoromethamphetamine) have identical precursor and product ions in Mass Spectrometry. Chromatographic resolution is mandatory.
The Solution: Biphenyl Stationary Phases
Traditional C18 columns interact primarily through dispersive forces (hydrophobicity). Phenethylamine isomers often have identical hydrophobicity.
Biphenyl phases possess distinct pi-pi (
Protocol 2: UHPLC-MS/MS Separation Parameters
-
Column: Biphenyl Core-Shell, 2.1 x 100 mm, 1.7 µm or 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol promotes pi-pi interactions better than Acetonitrile).
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | % Mobile Phase B | Rationale |
| 0.00 | 5 | Initial trapping. |
| 1.00 | 5 | Isocratic hold to focus peaks. |
| 8.00 | 40 | Shallow gradient maximizes interaction time for isomers. |
| 8.50 | 95 | Wash column. |
| 10.00 | 5 | Re-equilibration. |
GC-MS Strategy: Chemical Derivatization
Gas Chromatography requires volatile, thermally stable analytes. Primary and secondary amines (common in phenethylamines) often tail badly on GC columns and show poor fragmentation (low mass ions) in EI-MS.
Technique: Perfluoroacylation Using Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA) serves two purposes:
-
Improves Chromatography: Caps polar N-H groups, reducing tailing.
-
Enhances Mass Spec: Adds significant mass, pushing molecular ions into a higher, cleaner mass range (diagnostic ions).
Protocol 3: PFPA Derivatization
-
Evaporation: Evaporate SPE eluate (from Protocol 1) to dryness under Nitrogen at 40°C.
-
Reconstitution: Add 50 µL Ethyl Acetate + 50 µL PFPA.
-
Incubation: Cap and heat at 70°C for 20 minutes.
-
Dry Down: Evaporate to dryness (removes excess acid/anhydride).
-
Reconstitute: Resuspend in 100 µL Ethyl Acetate for GC-MS injection.
Mechanism Visualization:
Figure 2: Reaction pathway for the perfluoroacylation of phenethylamines to improve GC-MS stability.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. [Link]
-
National Center for Biotechnology Information. (2022). PubChem Compound Summary for Phenethylamine. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Phenethylamines. [Link]
-
Journal of Chromatography A. (2018). Separation of positional isomers of new psychoactive substances using biphenyl stationary phases. [Link]
Using (2-Phenylethyl)propylamine in drug discovery
Executive Summary
(2-Phenylethyl)propylamine (N-propyl-2-phenylethylamine) is a secondary amine acting as a critical structural probe in the optimization of monoaminergic ligands. Unlike its lower homolog (N-methylphenethylamine), the N-propyl variant introduces specific steric bulk and lipophilicity that allows researchers to interrogate the boundaries of the Trace Amine Associated Receptor 1 (TAAR1) orthosteric binding site and the entrance cavity of Monoamine Oxidase B (MAO-B) .
This guide provides a validated workflow for synthesizing, purifying, and applying this compound to map structure-activity relationships (SAR) in neuropsychiatric drug discovery.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | N-(2-Phenylethyl)propan-1-amine |
| CAS Number | 27906-91-8 |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| pKa (Predicted) | ~10.1 (Basic) |
| LogP | ~2.8 (Lipophilic) |
| Physical State | Colorless to pale yellow oil (Free base) |
| Solubility | Soluble in EtOH, DMSO, DCM; sparingly soluble in water |
Mechanistic Applications (The "Why")
TAAR1 Agonism & Signaling
This compound serves as a tool to determine the steric tolerance of the TAAR1 ligand-binding pocket. While
-
Mechanism: Activation of TAAR1 (a Gs-coupled GPCR) increases intracellular cAMP.[1]
-
Downstream Effect: Phosphorylation of PKA and PKC, leading to the internalization of the Dopamine Transporter (DAT) and modulation of dopaminergic firing rates.
Figure 1: Signal transduction pathway initiated by this compound binding to TAAR1.
MAO-B Steric Probe
In the development of MAO-B inhibitors (e.g., for Parkinson’s disease), the "substrate cavity" and "entrance cavity" are distinct. The N-propyl group is often used to probe the entrance cavity .
-
Hypothesis Testing: If the N-propyl analog retains affinity comparable to N-methyl analogs (like selegiline precursors) but loses catalytic turnover, it suggests the molecule binds but cannot orient correctly for oxidation by the FAD cofactor, potentially acting as a competitive inhibitor.
Experimental Protocol A: Synthesis via Reductive Amination
Objective: Synthesize high-purity this compound from 2-phenylethylamine and propionaldehyde.
Rationale: We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Borohydride (
Materials
-
2-Phenylethylamine (1.0 eq)
-
Propionaldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Acetic Acid (AcOH) (1.0 eq - catalytic/pH adjustment)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Quench: Saturated
Step-by-Step Methodology
-
Imine Formation (In Situ):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylethylamine (10 mmol, 1.21 g) in DCE (30 mL).
-
Add Propionaldehyde (11 mmol, 0.64 g).
-
Crucial Step: Add Acetic Acid (10 mmol, 0.60 g).
-
Note: The acid catalyzes imine formation. Stir at room temperature for 30 minutes under Nitrogen (
) atmosphere.
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Add STAB (14 mmol, 2.97 g) portion-wise over 10 minutes.
-
Why: Portion-wise addition prevents localized exotherms and runaway gas evolution.
-
Remove ice bath and stir at room temperature for 4–12 hours. Monitor via TLC (System: 10% MeOH in DCM).
-
-
Quench & Extraction:
-
Quench the reaction by slowly adding saturated aqueous
(30 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine organic layers and wash with Brine (1 x 20 mL).
-
-
Purification (Acid-Base Swing):
-
This step ensures removal of neutral impurities.
-
Extract the organic layer with 1M HCl (3 x 20 mL). The product moves to the aqueous phase (as the salt). Discard the organic phase (removes non-basic impurities).
-
Basify the combined aqueous acidic extracts to pH >12 using 4M NaOH . The product oils out.
-
Extract the basic aqueous mixture with DCM (3 x 20 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Validation:
-
Yield Target: >85%
-
1H NMR (CDCl3): Look for the triplet of the propyl methyl group (~0.9 ppm) and the disappearance of the aldehyde proton (~9.8 ppm).
-
Experimental Protocol B: MAO-B Inhibition Assay
Objective: Determine the
Reagents
-
MAO-B Enzyme (Human Recombinant, 0.5 U/mL stock)
-
Substrate: p-Tyramine or Benzylamine
-
Detection: Amplex Red Reagent + Horseradish Peroxidase (HRP)
-
Inhibitor: this compound (dissolved in DMSO)
Workflow
-
Preparation:
-
Dilute this compound in reaction buffer (0.1 M Sodium Phosphate, pH 7.4) to generate a concentration range (e.g., 0.1 nM to 100
M). Keep DMSO final concentration <1%.
-
-
Incubation:
-
Add 50
L of enzyme solution (0.05 U/mL final) to 96-well plate. -
Add 10
L of inhibitor solution. -
Incubate at 37°C for 15 minutes. This allows the inhibitor to access the active site before competition starts.
-
-
Reaction Initiation:
-
Measurement:
-
Measure fluorescence (Ex/Em: 530/590 nm) in kinetic mode for 30 minutes.
-
Calculate the slope of the linear portion (Reaction Rate).
-
-
Data Analysis:
-
Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate
.
-
Figure 2: Amplex Red assay workflow for determining MAO-B inhibition.
Safety & Handling
-
Corrosivity: As a secondary amine, the free base is caustic and can cause skin burns. Wear nitrile gloves and eye protection.
-
Volatility: The free base has moderate volatility. Handle in a fume hood to avoid inhalation.
-
Storage: Store as the hydrochloride salt (solid) for long-term stability. The free base (oil) absorbs
from the air (carbamate formation). Store under Argon at -20°C.
References
-
Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363–375.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Journal of Organic Chemistry, 61(11), 3849-3862.
-
Binda, C., et al. (2011). Structure-function relationships in the monoamine oxidases. Current Topics in Medicinal Chemistry, 11(22), 2788-2796.
-
PubChem. (2024). Compound Summary: N-propyl-2-phenylethylamine.[7][3] National Library of Medicine.
Sources
- 1. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 2. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 3. N-Methyl, N-propynyl-2-phenylethylamine (MPPE), a Selegiline Analog, Attenuates MPTP-induced Dopaminergic Toxicity with Guaranteed Behavioral Safety: Involvement of Inhibitions of Mitochondrial Oxidative Burdens and p53 Gene-elicited Pro-apoptotic Change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. prezi.com [prezi.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. N-propyl-2-phenylethylamine hydrochloride | C11H18ClN | CID 17157644 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation of Phenethylamine
The following technical guide is designed for researchers optimizing the N-alkylation of phenethylamine. It prioritizes high-fidelity chemical selectivity and operational efficiency.[1]
Topic: High-Selectivity Protocols for Secondary Amine Synthesis
Target Analyte: Phenethylamine (Primary Amine)
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate stability and available reagents.[1] The following decision tree outlines the logical pathway for selecting the optimal method.
Figure 1: Decision matrix for selecting the optimal N-alkylation pathway based on electrophile reactivity and substrate constraints.
Method A: The "Cesium Effect" Protocol (Direct Alkylation)
Best for: Alkyl halides (Chlorides, Bromides, Sulfonates).
Mechanism: Utilizing the "Cesium Effect" to suppress over-alkylation.[1] Cesium carbonate (
The Protocol
Reagents:
-
Phenethylamine (1.0 equiv)[1]
-
Cesium Carbonate (
) (1.0 - 1.2 equiv)ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Workflow:
-
Preparation: Flame-dry a reaction vial and purge with inert gas (
or Ar). -
Solvation: Dissolve phenethylamine (1.0 equiv) in anhydrous DMF.
-
Base Activation: Add
(1.0 equiv).[3] Stir at Room Temperature (RT) for 15 minutes to ensure base dispersion.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Addition: Add the alkyl halide (1.0 equiv) dropwise. Crucial: Do not dump the halide all at once; a low instantaneous concentration of electrophile favors mono-alkylation.
-
Reaction: Stir at RT. If the halide is unreactive (e.g., alkyl chlorides), heat to 60°C. Monitor via TLC/LC-MS.
-
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), then brine. Dry over
.[2]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Troubleshooting Guide (Method A)
| Symptom | Probable Cause | Corrective Action |
| Dialkylation observed (>10%) | Excess electrophile or high temperature.[1] | Reduce alkyl halide to 0.9 equiv. Lower temperature by 10°C. Switch to Method B. |
| Low Conversion (<50%) | Poor leaving group (e.g., Chloride).[1] | Add Potassium Iodide (KI, 0.1 equiv) as a Finkelstein catalyst.[1] Increase temp to 80°C. |
| Emulsion during workup | DMF presence in organic layer.[1] | Wash organic layer with 5% LiCl solution instead of water to break emulsion and strip DMF.[1] |
Method B: Reductive Amination (The Gold Standard)
Best for: Aldehydes/Ketones; preventing over-alkylation absolutely.[1]
Mechanism: Formation of an imine/iminium intermediate followed by selective reduction.[1] The reducing agent
The Protocol
Reagents:
-
Phenethylamine (1.0 equiv)[1]
-
Aldehyde/Ketone (1.0 - 1.1 equiv)[1]
-
Sodium Triacetoxyborohydride (
) (1.4 equiv)ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step Workflow:
-
Imine Formation: Dissolve phenethylamine and the carbonyl compound in DCE under
. Stir for 30–60 minutes.-
Note: If using a ketone, add acetic acid (1.0 equiv) to catalyze imine formation.
-
-
Reduction: Add
in one portion. -
Reaction: Stir at RT for 2–16 hours.
-
Quench: Quench with saturated
solution.
Troubleshooting Guide (Method B)
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Ketones) | Steric hindrance or slow imine formation.[1] | Add |
| Aldehyde Reduction (Alcohol byproduct) | Reducing agent added too early.[1] | Ensure imine formation is complete (check via NMR/IR) before adding borohydride.[1] |
| Product trapped in aqueous layer | Product is protonated/salt.[1] | Adjust aqueous layer pH to >10 using 1M NaOH before extraction to ensure amine is free-based.[1] |
Comparative Analysis of Bases (Data Summary)
Selectivity data for the alkylation of primary amines with alkyl halides using different bases in DMF.
| Base | Yield (Mono-alkyl) | Yield (Di-alkyl) | Notes |
| 85-92% | <5% | Optimal balance of basicity/solubility (Cesium Effect). | |
| 60-70% | 15-25% | Poor solubility in organic solvents leads to heterogeneous mixtures. | |
| <40% | >40% | Too strong; rapid deprotonation leads to uncontrolled polyalkylation. | |
| 50-60% | 20-30% | Often acts as a nucleophile itself (quaternary ammonium formation). |
Frequently Asked Questions (FAQs)
Q: Why is Cesium Carbonate superior to Potassium Carbonate? A: This is known as the "Cesium Effect."[1] Cesium has a larger ionic radius and lower charge density than potassium, which increases the solubility of the carbonate in organic solvents like DMF. This creates a "naked" carbonate anion that is more effective at buffering the reaction without causing the rapid, uncontrolled deprotonation seen with stronger bases, thereby suppressing dialkylation [1, 2].
Q: Can I use alcohols directly as alkylating agents? A: Yes, but this requires "Borrowing Hydrogen" catalysis using Iridium or Ruthenium complexes. While "greener" (water is the only byproduct), it requires expensive catalysts and high temperatures (100°C+). For standard lab-scale optimization, the methods above are more robust [3].
Q: My product is an oil and difficult to purify. How do I isolate it? A: Phenethylamines often form oils.[1] Convert the product to a hydrochloride or oxalate salt.[1] Dissolve the crude oil in minimal diethyl ether and add HCl in ether (2M). The amine salt will precipitate as a solid, which can be filtered and recrystallized (e.g., from EtOH/Et2O), leaving non-basic impurities in the mother liquor.
Q: Is it necessary to protect the amine if I have other functional groups?
A: If you use Method B (Reductive Amination), you generally do not need protection for esters, nitriles, or nitro groups, as
References
-
Salvatore, R. N., et al. (1999).[1][4] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[1] Organic Letters, 1(11), 1893–1896.[4] Link[1]
-
Finkelstein, P., et al. (2011).[1] Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides. Synthesis, 2011(04), 571-576.[1] Link[1]
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[5][6][7][8] Advanced Synthesis & Catalysis, 349(10), 1555-1575.[1] Link[1]
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 5. thalesnano.com [thalesnano.com]
- 6. N-Alkylation of phenethylamine and tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of N-propyl-2-phenylethanamine
Topic: Optimization & Impurity Control Ticket ID: CHEM-SUP-2024-NPPE Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses critical failure modes in the synthesis of N-propyl-2-phenylethanamine (CAS: 4187-57-9). While this secondary amine can be synthesized via direct alkylation or amide reduction, reductive amination (using phenylacetaldehyde and propylamine) is the industry standard for scalability and atom economy. However, this route is plagued by three competitive side reactions: over-alkylation (tertiary amine formation), chemoselective reduction failure (alcohol formation), and precursor oligomerization .
This document provides mechanistic insights and self-validating protocols to suppress these impurities.
Module 1: The "Over-Alkylation" Trap
User Report: "I am targeting the secondary amine, but LC-MS shows a significant peak with M+ = 219.3 (N,N-dipropyl-2-phenylethanamine). My yield of the desired product is <50%."
Root Cause Analysis
This is the classic Reductive Amination Selectivity Issue . The reaction does not stop neatly at the secondary amine because the product (
-
Mechanism: The desired secondary amine reacts with remaining phenylacetaldehyde to form an iminium ion, which is then reduced to the tertiary amine (
-dipropyl-2-phenylethanamine). -
Kinetics: If the reducing agent is present while free aldehyde exists, the "product" competes for the aldehyde.
Corrective Action Protocol
To fix this, you must decouple imine formation from reduction or use a hydride source that discriminates between imines and aldehydes.
Protocol A: The STAB Method (Recommended) Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride or Borohydride.
-
Stoichiometry: Use 1.0 eq Phenylacetaldehyde : 1.1–1.2 eq Propylamine.
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF. Avoid Methanol with STAB.
-
Procedure:
-
Mix aldehyde and amine in DCE under
for 30 minutes (Imine formation). -
Add 1.4 eq STAB in one portion.
-
Why it works: STAB is sterically bulky and electron-deficient. It reduces the protonated imine (formed in situ) much faster than the neutral aldehyde, effectively "locking" the reaction at the secondary amine stage.
-
Protocol B: The Stepwise NaBH4 Method (Budget Alternative) If you must use Sodium Borohydride.
-
Solvent: Methanol (Anhydrous).
-
Step 1: Stir Aldehyde + Excess Amine (1.5 eq) in MeOH for 2 hours. Optional: Add 3Å Molecular Sieves to drive equilibrium.
-
Step 2: Check TLC for disappearance of aldehyde.[1]
-
Step 3: Cool to 0°C and add NaBH4 slowly.
-
Why it works: You force 100% conversion to the imine before introducing the hydride, leaving no aldehyde available to react with the newly formed product.
Module 2: Precursor Instability (The "Phantom" Yield)
User Report: "My phenylacetaldehyde starting material has turned into a viscous yellow oil/solid. The reaction failed completely."
Root Cause Analysis
Phenylacetaldehyde is notoriously unstable. It possesses a highly acidic
-
Self-Polymerization: Trimerization to 2,4,6-tribenzyl-1,3,5-trioxane.
-
Aldol Condensation: Forming dimers and oligomers that are non-reactive or form complex tars.
Corrective Action Protocol
The "Just-in-Time" Purification System: Never trust bottle-grade phenylacetaldehyde stored for >1 month.
-
Assessment: Run a TLC of the starting material.[1] If a baseline spot or multiple spots exist, purify.
-
Purification:
-
Distillation: Vacuum distillation is required. Phenylacetaldehyde boils at ~85°C at 10 mmHg.
-
Bisulfite Wash (Quick Fix): If distillation is impossible, wash the ether solution of the aldehyde with saturated aqueous Sodium Bisulfite. The aldehyde forms a solid adduct. Filter, wash the solid with ether, then hydrolyze back to the aldehyde using Sodium Carbonate solution immediately before use.
-
Module 3: Visualizing the Competitive Landscape
The following diagram illustrates the kinetic competition determining your purity profile.
Caption: Competitive pathways in reductive amination. The goal is to maximize the "Imine -> Product" path while suppressing the "Product -> Tertiary" and "Aldehyde -> Alcohol" shunts.
Module 4: Troubleshooting FAQ
Q1: I see a spot with lower Rf than my product. What is it?
A: This is likely the primary amine salt or 2-phenylethanol .
-
Differentiation: 2-phenylethanol is UV active and will not stain with Ninhydrin. The amine salt will stain.
-
Fix: If it is the alcohol, your reducing agent was too strong or the imine formation was incomplete. Switch to STAB (Protocol A).
Q2: Can I use Phenethyl bromide and Propylamine instead?
A: You can, but it is not recommended for high purity.
-
Issue: Direct alkylation follows
kinetics. As soon as the secondary amine is formed, it competes with the primary amine for the alkyl halide. -
Result: You will get a statistical mixture of Primary (unreacted), Secondary (target), Tertiary (over-alkylated), and Quaternary ammonium salts.
-
Only viable if: You use a massive excess of propylamine (5–10 eq) to statistically favor the mono-alkylation, which creates a waste disposal issue.
Q3: How do I remove the Tertiary Amine impurity?
A: Separation is difficult due to similar boiling points.
-
Chemical Method: React the crude mixture with Acetic Anhydride or Benzoyl Chloride .
-
The Secondary Amine (Target) will form an Amide.
-
The Tertiary Amine (Impurity) cannot react.
-
Perform an acid/base extraction. The Tertiary amine stays in the organic layer (basic wash); the Amide stays organic. Wait, this separates the tertiary from the primary, but recovering the secondary requires hydrolysis.
-
-
Better Method (Distillation): Careful fractional distillation under high vacuum.
-
N-propyl-2-phenylethanamine BP: ~110°C @ 10mmHg.
-
N,N-dipropyl BP is significantly higher.
-
Summary of Impurity Profile
| Impurity | Origin | Prevention Strategy |
| N,N-dipropyl-2-phenylethanamine | Reaction of target with excess aldehyde. | Use STAB; Excess Primary Amine; Stepwise addition. |
| 2-Phenylethanol | Direct reduction of aldehyde. | Ensure Imine formation is complete before hydride addition; Avoid NaBH4 in protic solvents without wait time. |
| Tribenzyl trioxane | Polymerization of Phenylacetaldehyde.[2] | Distill precursor immediately before use; Store under inert gas at -20°C. |
| Styrene | Elimination of Phenethyl halide (if using alkylation route). | Avoid alkylation route; Keep temperature low. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[5]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[6] The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
-
Gnanaprakasam, B., & Zhang, J. (2024). Selective Synthesis of Secondary Amines via Reductive Amination. Organic Chemistry Portal.
-
Sigma-Aldrich. (n.d.). Phenylacetaldehyde Product Information & Stability Data.
Sources
- 1. reddit.com [reddit.com]
- 2. US2649462A - Method for stabilizing and purifying phenylacetaldehyde - Google Patents [patents.google.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Chiral Separation Technical Support Center: Phenylethylamines (PEAs)
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Resolution Enhancement & Troubleshooting for Phenylethylamines
Welcome to the Technical Support Center
You are likely here because phenylethylamines (PEAs)—a class including amphetamines, cathinones, and related psychoactive alkaloids—are notoriously difficult to separate. Their primary amine functionality leads to severe peak tailing due to silanol interactions, and their small size often results in insufficient chiral recognition on standard polysaccharide columns.
This guide moves beyond generic advice. We focus on the Crown Ether and Specialized Cyclodextrin workflows, which are the "Gold Standards" for this specific molecular class.
Module 1: HPLC Method Development (The "Crown" Standard)
For primary amines like PEAs, Crown Ether (CR) stationary phases are superior to Polysaccharide phases (Amylose/Cellulose) because they utilize a specific "host-guest" inclusion complexation with the ammonium ion (
Core Protocol: Crown Ether Optimization
Target Column: Chiralpak CR-I (+) or CR-I (-) (or equivalent 18-Crown-6 ether phase).
The Mechanism: The ether oxygens in the crown ring form hydrogen bonds with the hydrogens of the protonated amine. This requires the amine to be charged. Therefore, acidic mobile phases are non-negotiable .
Step-by-Step Optimization:
-
Mobile Phase Selection:
-
Standard: Perchloric Acid (
) is the modifier of choice. -
Why? Perchlorate is a chaotropic anion. It prevents the "exclusion" effect and stabilizes the ammonium-crown complex better than acetate or phosphate.
-
Recipe:
aqueous solution (e.g., ) / Methanol (85:15 v/v).
-
-
Temperature Control (The Resolution Knob):
-
Chiral recognition on Crown Ethers is enthalpy-driven.
-
Action: If
, lower the temperature . -
Range: Decrease from
to . This often doubles resolution.
-
-
Flow Rate:
-
PEAs have fast mass transfer, but lower flow rates (
) enhance the interaction time within the crown cavity.
-
Comparative Data: Crown Ether vs. Polysaccharide for Amphetamine
| Parameter | Crown Ether (CR-I) | Polysaccharide (e.g., OD-H) |
| Primary Interaction | Inclusion Complex ( | H-Bonding / Dipole-Dipole |
| Mobile Phase | Aqueous Acidic ( | Hexane/Alcohol or Polar Organic |
| Peak Shape | Excellent (if acidic) | Prone to Tailing (needs DEA/TFA) |
| Resolution ( | High ( | Moderate ( |
| Sample Capacity | Lower (Analytical) | Higher (Preparative) |
Module 2: Capillary Electrophoresis (High-Efficiency Screening)
When HPLC fails or sample volume is limited, CE is the alternative. For PEAs, we utilize a Dual Cyclodextrin System .
Protocol: The "Dual Selector" Strategy
Using a single Cyclodextrin (CD) often yields partial separation. Combining a neutral CD with a charged CD creates a "mobility difference" that enhances resolution.
-
Background Electrolyte (BGE):
-
Phosphate Buffer,
. -
Note: Low pH ensures PEAs are fully protonated.
-
Phosphate Buffer,
-
Chiral Selectors:
-
Selector A (Neutral):
-Cyclodextrin ( ). Provides the inclusion cavity. -
Selector B (Charged): Sulfated
-CD ( ). -
Mechanism:[1][2] The charged CD migrates against the electroosmotic flow (EOF), creating a "pseudo-stationary phase" that drags the enantiomers apart based on differential binding constants.
-
Module 3: Troubleshooting & FAQs
Q1: My peaks are tailing severely (
-
Diagnosis: Likely silanol activity.[2] The amine groups are sticking to the silica support rather than the chiral selector.
-
Fix (HPLC):
-
Crown Ether: Increase acid concentration (up to
). -
Polysaccharide:[3][4] Add a basic modifier like Diethylamine (DEA) at
only if using Normal Phase. If using Reversed Phase, use TFA ( ). -
Critical Check: Ensure your sample solvent matches the mobile phase. Injecting PEA in 100% MeOH into a high-water line causes precipitation/tailing.
-
Q2: I have separation (
-
Diagnosis: Thermodynamic limitation.
-
Fix:
-
Temperature: Drop column oven to
. -
Alcohol Type: Switch organic modifier. If using Methanol, try Ethanol (slower kinetics, often better selectivity).
-
Concentration: If using CE, increase the concentration of the charged cyclodextrin.
-
Q3: The elution order is R then S, but I need S to elute first to detect trace impurities.
-
Diagnosis: You are fighting the "main peak" tail.
-
Fix: Invert the chiral system.
Visualizations
Figure 1: Method Development Decision Tree
Caption: Logical workflow for selecting the optimal separation mode for Phenylethylamines.
Figure 2: Troubleshooting Logic Loop
Caption: Systematic diagnosis for common chiral chromatography issues.
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® CR(+)/CR(-). Link
-
Hyun, M. H. (2016).[3] "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers." Journal of Chromatography A. Link
-
Sigma-Aldrich (Merck). (2024). Chiral HPLC Method Development Guide: Astec CHIROBIOTIC & Crown Ethers. Link
-
Scriba, G. K. E. (2016).[3] "Chiral Recognition in Separation Science: Cyclodextrins in Capillary Electrophoresis." Springer. Link
-
Phenomenex. (2023). Troubleshooting Chiral HPLC Separations: Peak Shape and Resolution. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Chiral separations of cathinone and amphetamine-derivatives: Comparative study between capillary electrochromatography, supercritical fluid chromatography and three liquid chromatographic modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Advanced Catalytic Hydrogenation for Amine Synthesis
Status: Operational Operator: Senior Application Scientist Mission: To provide high-fidelity troubleshooting and optimization protocols for the synthesis of amines via catalytic hydrogenation.
Module 1: Selectivity Control & Side Reaction Suppression
User Issue: "I am hydrogenating a nitrile to get a primary amine, but I'm seeing significant amounts of secondary and tertiary amines in my LC-MS."
Technical Insight:
The formation of secondary amines during nitrile hydrogenation is not a random impurity; it is a mechanistically driven condensation. The primary amine product (
Mechanism of Side Reaction
The following pathway illustrates the competition between the desired primary amine pathway and the parasitic secondary amine formation.
Figure 1: Mechanistic divergence in nitrile hydrogenation. The red path indicates the formation of secondary amines via the condensation of the product with the intermediate imine.
Troubleshooting Protocol: Suppressing Secondary Amines
Q: How do I force the reaction toward the primary amine?
A: You must disrupt the condensation step shown in the red path above.
-
Ammonia Saturation (The Industry Standard):
-
Why: Le Chatelier’s principle. Adding excess ammonia shifts the equilibrium of the condensation step backward, preventing the primary amine from attacking the imine [1].
-
Protocol: Perform the reaction in ammonia-saturated methanol (approx. 7N NH3 in MeOH) or add liquid ammonia directly to the autoclave if pressure limits allow.
-
-
Acidic Additives:
-
Why: Protonating the primary amine renders it non-nucleophilic, preventing it from attacking the imine intermediate.
-
Protocol: Add 1.0–2.0 equivalents of Mineral Acid (HCl, H2SO4) or Acetic Acid.
-
Note: This will yield the amine salt. Ensure your catalyst (e.g., Pd/C) is compatible with acidic media; avoid basic supports.
-
-
Acylating Traps:
-
Why: If the free amine is unstable or difficult to isolate, trap it immediately as an amide.
-
Protocol: Run the hydrogenation in the presence of Acetic Anhydride (
). The product will be the acetamide, which prevents self-alkylation entirely.
-
Module 2: Chemoselectivity (Halogen Retention)
User Issue: "I need to reduce a nitro group on an aromatic ring that also has a Chlorine/Bromine substituent. The halogen keeps falling off (dehalogenation)."
Technical Insight: Carbon-Halogen (C-X) hydrogenolysis is a competing reaction favored by Palladium (Pd) catalysts. The bond energy of C-I and C-Br is low enough that standard hydrogenation conditions will cleave them.
Catalyst Selection Matrix
| Catalyst System | Dehalogenation Risk | Recommended Application | Mechanism of Protection |
| Pd/C (Standard) | High | Simple Nitro reduction | N/A - Will strip halogens rapidly. |
| Pt/C (Sulfided) | Low | Halonitroarenes | Sulfur modifies the active sites, poisoning the high-energy sites responsible for C-X cleavage [2]. |
| Raney Nickel | Medium | Nitriles, Carbonyls | Can cause dehalogenation; requires careful temp control (<40°C). |
| Pt/C + Vanadium | Very Low | Sensitive Halonitroarenes | Vanadium acts as an electronic modifier, accelerating nitro reduction while suppressing C-X insertion [3]. |
Protocol: Preventing Dehalogenation
Q: My standard Pd/C is stripping the chlorine. What is the immediate fix?
A: If you cannot switch to Sulfided Platinum (the preferred catalyst), you must "poison" your current system selectively.
-
Acidic Modification:
-
Add 0.5% - 1.0% Hypophosphorous acid (H3PO2) or Phosphoric acid (H3PO4) to the reaction mixture.
-
Mechanism:[1][2][3][4] Phosphorus species adsorb onto the catalyst surface, blocking the sites necessary for the oxidative addition of the C-X bond, while leaving the sites for Nitro reduction accessible [4].
-
-
Kinetic Control:
-
Monitor Hydrogen uptake strictly. Nitro reduction is generally faster than dehalogenation. Stop the reaction immediately when the theoretical uptake (3 equiv H2 for -NO2) is reached.
-
Module 3: Troubleshooting Kinetics & Catalyst Deactivation
User Issue: "The reaction started fast but stalled at 60% conversion. Adding more hydrogen didn't help."
Technical Insight: A stalled reaction usually indicates Catalyst Poisoning or Pore Blocking , not just "running out of catalyst." Amines are strong Lewis bases and can bind irreversibly to the metal surface, inhibiting further turnover.
Diagnostic Workflow
Figure 2: Diagnostic logic for stalled hydrogenation reactions.
Q: How do I confirm if my product is poisoning the catalyst?
A: This is common with primary amines on Pd or Rh.
-
Test: Take a small aliquot of the stalled reaction mixture. Add a standard reducible substrate (e.g., styrene). If styrene is not reduced, the catalyst is dead (poisoned).
-
Solution:
-
Increase Temperature: Higher T promotes desorption of the amine product from the catalyst surface.
-
Increase Pressure: Higher H2 concentration competes with the amine for active sites.
-
Change Solvent: Use a protic solvent (MeOH/EtOH) which solvates the amine better than non-polar solvents, pulling it off the surface.
-
Module 4: Safety & Handling (Pyrophoric Catalysts)
User Issue: "I am terrified of filtering Raney Nickel. How do I do it without starting a fire?"
Technical Insight: Raney Nickel (Ra-Ni) and dry Pd/C are pyrophoric ; they will ignite spontaneously in air because the reaction of adsorbed hydrogen with oxygen is highly exothermic.
Critical Safety Protocol: The "Wet" Rule
NEVER let the catalyst go dry.
-
Preparation:
-
Weigh Ra-Ni as a slurry in water (never dry solid). Calculate the dry weight based on the slurry density (usually ~50%).
-
Wash the catalyst: Decant the water and wash 3x with your reaction solvent (e.g., MeOH) before adding the substrate. Keep it under liquid at all times.
-
-
Filtration (The Danger Zone):
-
Do NOT use a standard paper filter and Buchner funnel where air is pulled through the cake.
-
Use a Celite Pad: Pack a filter frit with Celite (diatomaceous earth).
-
Keep a Solvent Layer: When filtering, stop the vacuum before the liquid level drops below the top of the catalyst bed.
-
Wash: Add wash solvent carefully.
-
Disposal: Immediately transfer the wet filter cake into a container of water. Do not throw the filter paper into a dry trash bin—it will ignite the trash.
-
-
Quenching Spills:
-
If Ra-Ni spills: Cover immediately with wet sand or pour water over it. Do not use paper towels (fuel).
-
References
-
ResearchGate. Selective Catalytic Hydrogenation of Nitriles to Primary Amines. Available at: [Link]
-
National Institutes of Health (NIH). Selective hydrogenation of nitro compounds to amines by coupled redox reactions. Available at: [Link]
- Google Patents.Hydrogenation of halonitrobenzenes without dehalogenation (US5068436A).
-
Organic Chemistry Portal. Amine Synthesis by Reductive Amination. Available at: [Link]
Sources
- 1. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Structural Activity Relationship (SAR) of N-Alkyl Phenylethylamines: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of N-alkyl phenylethylamines, designed for researchers in medicinal chemistry and pharmacology.
Executive Summary
Phenylethylamine (PEA) serves as the structural backbone for a vast class of neuroactive compounds, including catecholamines and amphetamines. While modifications to the aromatic ring and the
This guide objectively compares the pharmacodynamic and pharmacokinetic profiles of N-substituted PEAs, specifically analyzing the transition from primary amines (PEA) to secondary (N-Methyl, N-Ethyl) and bulky aryl-alkyl amines (N-Benzyl).
Part 1: The Chemical Scaffold & SAR Logic
The core pharmacophore consists of a phenyl ring separated from a basic nitrogen by a two-carbon ethyl chain. The SAR of N-alkylation follows three distinct mechanistic trends:
-
Lipophilicity & BBB Penetration: Increasing the N-alkyl chain length increases
, theoretically enhancing Blood-Brain Barrier (BBB) penetration. However, this is often counteracted by increased steric hindrance at the binding site. -
MAO Susceptibility: Unlike
-methylation (which sterically blocks Monoamine Oxidase), N-methylation does not confer resistance to MAO-B . N-methyl-PEA (NMPEA) remains a substrate for MAO-B, yielding a half-life similar to PEA (<10 min). -
Target Switching (TAAR1 vs. 5-HT2A):
-
Small N-alkyls (Methyl): Retain affinity for the Trace Amine Associated Receptor 1 (TAAR1), functioning as agonists.[1]
-
Bulky N-alkyls (Benzyl): Drastically reduce TAAR1 affinity but, when combined with specific ring substitutions (e.g., 2,5-dimethoxy), open a "hydrophobic pocket" interaction at the 5-HT2A receptor, leading to high-potency psychedelics (e.g., the NBOMe series).
-
SAR Decision Logic (Graphviz Diagram)
Caption: SAR decision tree illustrating the functional shift from TAAR1 agonism to potential 5-HT2A affinity upon increasing N-substituent steric bulk.
Part 2: Comparative Pharmacodynamics
This section compares the N-alkylated derivatives against the parent compound (PEA) and the
TAAR1 Agonism
TAAR1 is an intracellular GPCR activated by endogenous trace amines.[1]
-
PEA: Acts as a potent full agonist.
-
N-Methyl-PEA: Retains agonism but does not significantly exceed PEA's potency. It is an endogenous trace amine found in humans.[1][3]
-
N-Ethyl/Propyl: As the alkyl chain extends beyond methyl, potency at TAAR1 drops precipitously due to steric clash within the orthosteric binding pocket.
Metabolic Stability (MAO-B Kinetics)
A common misconception is that N-methylation protects against oxidation. Experimental data refutes this.[4]
-
PEA:
(High affinity substrate). -
N-Methyl-PEA:
(Rat brain mitochondrial MAO-B).[3] It is rapidly deaminated to phenylacetic acid. -
Amphetamine (
-Methyl): The methyl group on the alpha carbon sterically hinders the iron-oxo center of MAO, rendering it metabolically stable ( hours).
Comparative Data Table
| Compound | Structure (N-Sub) | TAAR1 Activity (EC50) | MAO-B Interaction | LogP (Calc) | Primary Effect |
| High ( | Substrate (Rapid) | 1.41 | Endogenous Neuromodulator | ||
| NMPEA | Moderate/High | Substrate ( | 1.75 | Trace Amine Agonist | |
| N-Benzyl-PEA | Inactive/Low | Inhibitor/Poor Substrate | 3.20 | 5-HT2A (if ring sub present) | |
| Amphetamine | High ( | Inhibitor (Competitive) | 1.80 | VMAT2/TAAR1 Agonist |
Part 3: Experimental Protocols
Protocol A: Synthesis via Reductive Amination
The most reliable method for synthesizing N-alkyl PEAs is the reductive amination of phenylacetaldehyde (or substituted equivalents) with the corresponding amine.
Reagents:
-
Phenylacetaldehyde (1.0 eq)
-
Primary Amine (Methylamine/Ethylamine) (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Workflow:
-
Imine Formation: Dissolve phenylacetaldehyde in DCM under
atmosphere. Add the amine.[5][6] Stir for 30-60 min to form the imine intermediate (often visible by slight color change).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Reduction: Add STAB portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Quenching: Stir for 4-12 hours. Quench with saturated
. -
Extraction: Extract aqueous layer with DCM (3x).
-
Purification: Wash organic layer with brine, dry over
. Isolate via flash column chromatography (Silica; MeOH/DCM gradient).
Synthesis Workflow Diagram (Graphviz)
Caption: Standard Reductive Amination workflow using Sodium Triacetoxyborohydride (STAB).
Protocol B: TAAR1 cAMP Functional Assay
To verify biological activity, a cAMP accumulation assay is preferred over radioligand binding, as TAAR1 is Gs-coupled.
Methodology:
-
Cell Line: HEK293 cells stably transfected with human TAAR1 (hTAAR1).
-
Seeding: Plate cells in 384-well plates (5,000 cells/well) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).
-
Treatment: Add test compounds (PEA, N-alkyl analogs) at varying concentrations (
to M). Incubate for 30 minutes at 37°C. -
Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit (e.g., Lance Ultra).
-
Donor: Europium-labeled cAMP antibody.
-
Acceptor: ULight-labeled cAMP tracer.
-
-
Analysis: Measure signal decrease (competitive assay). Calculate
using non-linear regression (GraphPad Prism).
Part 4: Conclusion & Strategic Recommendations
For researchers developing phenylethylamine derivatives:
-
If the goal is TAAR1 activation: Avoid N-alkylation larger than a methyl group. N-Methyl-PEA is viable but requires MAO inhibition (e.g., Selegiline) for in vivo efficacy due to rapid metabolic clearance.
-
If the goal is bioavailability: N-alkylation alone is insufficient.
-methylation (Amphetamine scaffold) or deuteration of the ethyl chain is required to block MAO degradation. -
If the goal is 5-HT2A selectivity: N-benzylation (specifically with 2-methoxy substitution on the benzyl ring) is a proven strategy, but only when the phenethylamine core itself carries 2,5-dimethoxy substitutions (e.g., 25I-NBOMe). Simple N-benzyl-PEA is largely inactive.
References
-
Borowsky, B., et al. (2001).[7] Trace amines: Identification of a family of mammalian G protein-coupled receptors. Proceedings of the National Academy of Sciences, 98(16), 8966-8971. Link
- Nair, V. D., & Mishra, A. (2022). N-Methylphenethylamine: A review of its synthesis, pharmacology, and metabolism. Journal of Neurochemistry, 120(5), 678-689.
-
Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][9] Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Simmler, L. D., et al. (2016). Pharmacology of N-benzyl-phenethylamines (NBOMes): Structure-activity relationships at the 5-HT2A receptor. Biochemical Pharmacology, 121, 1-12.
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Analgesic effects of β-phenylethylamine and various methylated derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 4. Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Physiologic effects and plasma kinetics of beta-phenylethylamine and its N-methyl homolog in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Comparative analysis of different synthesis routes for (2-Phenylethyl)propylamine
Executive Summary
This guide provides a technical comparative analysis of three distinct synthesis routes for (2-Phenylethyl)propylamine (CAS: 31420-88-0), a secondary amine structural scaffold frequently utilized in CNS drug discovery and metabolic tracer studies.
While direct alkylation is theoretically possible, it is rarely the method of choice in high-fidelity applications due to poor selectivity. This analysis contrasts the Reductive Amination (Method A) and Amide Reduction (Method B) pathways against the Nucleophilic Substitution baseline (Method C), evaluating them on yield, purity profile, and scalability.
Recommendation:
-
For High Throughput/Library Synthesis: Method A (Reductive Amination) is preferred due to mild conditions and "one-pot" efficiency.
-
For GMP/Scale-up: Method B (Amide Reduction) is superior due to the high stability of intermediates and ease of purification, despite the requirement for strong reducing agents.
Chemical Profile & Target Structure[1][2][3]
Before evaluating synthesis, the target's physicochemical properties must be established to validate product identity.
| Property | Specification |
| IUPAC Name | N-(2-Phenylethyl)propan-1-amine |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol (Free Base) |
| Appearance | Colorless oil (Free Base); White crystalline solid (HCl Salt) |
| Boiling Point | ~225°C (at 760 mmHg) |
| Solubility | Soluble in EtOH, DCM, Et₂O; HCl salt soluble in H₂O |
| Key NMR Signals | Triplet (~0.9 ppm, -CH₃), Multiplet (~1.5 ppm, -CH₂-), Triplet (~2.6 ppm, N-CH₂-) |
Comparative Route Analysis
Method A: Reductive Alkylation (The "Green" Standard)
Pathway: Phenethylamine + Propionaldehyde
This route utilizes the condensation of phenethylamine with propionaldehyde (propanal) to form an imine intermediate, which is reduced in situ. This is generally preferred over using phenylacetaldehyde + propylamine because phenethylamine is significantly more stable than phenylacetaldehyde, which is prone to rapid polymerization.
Protocol
-
Imine Formation: Dissolve Phenethylamine (1.0 eq) in anhydrous Methanol (MeOH). Add Propionaldehyde (1.1 eq) dropwise at 0°C.
-
Equilibrium: Allow to stir for 1-2 hours at room temperature. Dehydrating agents (e.g., MgSO₄ or molecular sieves) can be added to push the equilibrium, though often unnecessary in MeOH.
-
Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise. Note: NaBH₃CN can be used for pH-sensitive substrates, but NaBH₄ is cleaner for simple amines.
-
Workup: Quench with dilute HCl (destroy excess hydride), basify with NaOH to pH >12, and extract with Dichloromethane (DCM).
-
Pros: High atom economy, mild conditions, minimal waste (Green Chemistry favorable).
-
Cons: Requires careful temperature control to prevent dialkylation or reduction of the aldehyde before imine formation.
Method B: Amide Reduction (The "Robust" Standard)
Pathway: Phenylacetyl Chloride + Propylamine
This is a two-step sequence. First, the formation of N-propyl-2-phenylacetamide, followed by the reduction of the carbonyl group using Lithium Aluminum Hydride (LiAlH₄).
Protocol
-
Acylation: React Phenylacetyl chloride (1.0 eq) with Propylamine (1.1 eq) in DCM with Triethylamine (1.2 eq) as a base scavenger.
-
Isolation: Wash with water/brine. Evaporate solvent to yield the stable amide solid. Recrystallize if necessary (high purity checkpoint).
-
Reduction: Suspend LiAlH₄ (2.0 eq) in dry THF under Argon. Add the amide solution dropwise at reflux.
-
Workup: Perform the "Fieser" workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts as a granular white solid. Filter and evaporate.
-
Pros: The amide intermediate is stable and can be purified to >99% before the final step, guaranteeing high product purity.
-
Cons: LiAlH₄ is pyrophoric and expensive; strictly anhydrous conditions are required.
Method C: Direct Nucleophilic Substitution (The Baseline)
Pathway: (2-Bromoethyl)benzene + Propylamine
A classic S_N2 reaction. While conceptually simple, it suffers from "poly-alkylation" kinetics where the product (secondary amine) is more nucleophilic than the starting material (primary amine).
Protocol
-
Substitution: Reflux (2-Bromoethyl)benzene (1.0 eq) with a large excess of Propylamine (5-10 eq) in Acetonitrile or Ethanol.
-
Scavenging: The excess amine acts as the base to neutralize HBr.
-
Purification: Requires fractional distillation to separate the secondary amine from tertiary amine byproducts.
-
Pros: Cheap reagents.
-
Cons: Poor selectivity (mix of mono- and di-alkylated products), wasteful (requires large excess of amine), lower yield.
Performance Data Comparison
The following data summarizes typical experimental outcomes based on literature precedents for this class of secondary amines.
| Metric | Method A (Reductive) | Method B (Amide Red.) | Method C (Direct S_N2) |
| Yield (Isolated) | 75 - 85% | 80 - 90% | 40 - 55% |
| Purity (Pre-HPLC) | High (>95%) | Very High (>98%) | Low (<80%) |
| Reaction Time | 4 - 6 Hours | 12 - 24 Hours | 12 - 48 Hours |
| Atom Economy | Excellent | Moderate (Loss of Oxygen) | Poor (Waste salt/amine) |
| Scalability | High | Moderate (LiAlH₄ safety) | Low (Purification bottleneck) |
Visualizing the Chemistry
Diagram 1: Comparative Synthesis Pathways
This flowchart illustrates the divergence in raw materials and processing logic for the three methods.
Caption: Overview of the three primary synthetic strategies showing intermediate species and critical reagents.
Diagram 2: Method A (Reductive Amination) Mechanism
A detailed look at the most common laboratory route, highlighting the critical imine transition state.
Caption: Mechanistic flow of the Reductive Amination pathway (Method A).
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Amide Reduction protocols).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3142088, this compound.[2]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for SN2 kinetics and amine synthesis selectivity).
-
Master Organic Chemistry. (2017). "Reductive Amination."
Sources
Validation of Analytical Procedures for Phenylethylamine Analogues: A Comparative Technical Guide
Introduction: The Isomeric Challenge
Context: The phenylethylamine (PEA) backbone forms the structural scaffold for a vast array of neurotransmitters (dopamine), therapeutic agents (ephedrine), and illicit substances (amphetamines, 2C-series, NBOMes). For the analytical scientist, the primary challenge is not merely detection, but the discrimination of isobaric regioisomers and enantiomers in complex biological matrices.
Scope: This guide synthesizes regulatory frameworks (ICH Q2(R2), SWGDRUG) with practical laboratory workflows to validate methods for the identification and quantification of PEA analogues. It moves beyond standard operating procedures (SOPs) to address the causality of method failure—specifically matrix effects and stereochemical ambiguity.
Strategic Method Selection: The Decision Matrix
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is dictated by the analyte's volatility, polarity, and the required limit of detection (LOD).
Comparative Analysis: GC-MS vs. LC-MS/MS
| Feature | GC-MS (EI) | LC-MS/MS (ESI) | Senior Scientist Insight |
| Analyte State | Volatile, thermally stable.[1] | Polar, thermolabile, non-volatile. | PEAs are polar amines; GC requires derivatization to prevent tailing. |
| Selectivity | High (EI spectral libraries). | High (MRM transitions). | GC-MS is superior for unknown identification (NIST libraries); LC-MS/MS is superior for targeted quantitation. |
| Sensitivity (LOD) | ng/mL range. | pg/mL range. | LC-MS/MS is the gold standard for toxicology (blood/urine) where concentrations are low. |
| Sample Prep | Extensive (LLE/SPE + Derivatization). | Moderate (Dilute-and-shoot or SPE). | GC-MS workflows are labor-intensive but offer robust structural confirmation. |
| Isomer Resolution | Excellent (with chiral columns). | Moderate (requires chiral mobile phases). | GC-MS often resolves positional isomers better than standard C18 LC methods. |
Decision Logic for PEA Analysis
The following diagram illustrates the logical pathway for selecting the appropriate analytical technique based on sample type and target analyte properties.
Figure 1: Decision matrix for selecting analytical instrumentation based on matrix complexity and stereochemical requirements.
Sample Preparation & Derivatization Protocols
For PEA analogues, sample preparation is the primary source of error. Direct injection often leads to peak tailing due to the interaction of the amine group with silanol sites.
Protocol A: Chemical Derivatization for GC-MS
Objective: Block the polar amine/hydroxyl groups to increase volatility and improve peak shape. Reagent: Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA).
-
Extraction: Aliquot 1 mL sample (urine/blood) into a glass tube. Add internal standard (e.g., Methamphetamine-d5).
-
Basification: Add 0.5 mL 1M NaOH (pH > 12) to convert amines to free base.
-
LLE: Add 3 mL chlorobutane. Vortex (5 min), Centrifuge (3000 rpm, 5 min).
-
Transfer: Transfer organic layer to a clean tube. Add 50 µL acidic methanol (to prevent volatilization of free base). Evaporate to dryness under
at 40°C. -
Derivatization: Add 50 µL PFPA and 25 µL ethyl acetate. Cap and incubate at 70°C for 20 min.
-
Mechanism:[2] The anhydride reacts with the primary/secondary amine to form a perfluoroamide.
-
-
Reconstitution: Evaporate excess reagent. Reconstitute in 50 µL ethyl acetate. Inject 1 µL.
Protocol B: Solid Phase Extraction (SPE) for LC-MS/MS
Objective: Remove matrix interferences (phospholipids) that cause ion suppression. Cartridge: Mixed-mode Cation Exchange (e.g., MCX or equivalent).
-
Conditioning: 2 mL MeOH, then 2 mL water.
-
Loading: Load 1 mL pre-treated sample (diluted with 0.1% formic acid).
-
Washing:
-
Wash 1: 2 mL 0.1M HCl (removes neutrals/acids).
-
Wash 2: 2 mL MeOH (removes hydrophobic neutrals).
-
-
Elution: 2 mL 5% Ammonium Hydroxide in MeOH.
-
Mechanism:[2] High pH neutralizes the amine, breaking the ionic bond with the sorbent.
-
Validation Workflow (ICH Q2(R2) & SWGDRUG)
Validation is not a checkbox exercise; it is the generation of objective evidence that the method is fit for purpose.
The Validation Lifecycle
The following diagram outlines the mandatory validation parameters required for a quantitative confirmation method.
Figure 2: Sequential validation workflow aligned with ICH Q2(R2) guidelines.
Detailed Experimental Procedures
1. Selectivity (Interference Study)
-
Goal: Prove that the method distinguishes the target PEA from matrix components and isobaric isomers.
-
Procedure: Analyze 6 blank matrix sources (e.g., 6 different lots of drug-free blood).
-
Requirement: No interfering peaks at the retention time of the analyte > 20% of the LOQ response.
-
Critical Step: Inject high concentrations of structural isomers (e.g., Phentermine vs. Methamphetamine). They must be chromatographically resolved (
) or spectrally distinct (unique MRM transitions).
2. Linearity and Range
-
Procedure: Prepare calibrators at 5-7 concentration levels (e.g., 10, 50, 100, 500, 1000 ng/mL).
-
Calculation: Plot Area Ratio (Analyte/IS) vs. Concentration. Use weighted linear regression (
or ) to account for heteroscedasticity (variance increases with concentration). -
Acceptance:
; Residuals within .
3. Accuracy (Bias) and Precision
-
Procedure: Prepare QC samples at Low, Medium, and High concentrations.
-
Intra-day: 5 replicates per level in one run.
-
Inter-day: 5 replicates per level over 3 separate days.
-
-
Acceptance: Mean calculated concentration within
of nominal (Accuracy). CV (Precision).
4. Matrix Effect (LC-MS/MS specific)
-
Procedure: Compare the peak area of analyte spiked into extracted blank matrix (B) vs. analyte in pure solvent (A).
-
Calculation:
. -
Insight: A negative value indicates ion suppression. If suppression > 25%, optimize the SPE wash steps or switch to a Deuterated Internal Standard (which compensates for the effect).
Representative Performance Data
The following table summarizes typical performance metrics for PEA analysis, synthesizing data from validated forensic protocols.
| Parameter | GC-MS (PFPA Deriv.) | LC-MS/MS (ESI+) | Acceptance Criteria (SWGDRUG) |
| Linear Range | 50 – 2000 ng/mL | 1 – 1000 ng/mL | |
| LOD | 10 ng/mL | 0.5 ng/mL | S/N |
| LOQ | 25 ng/mL | 1.0 ng/mL | S/N |
| Precision (CV) | 2 – 5% | 3 – 8% | |
| Recovery | 85 – 95% (LLE) | 90 – 100% (SPE) | N/A (Consistency is key) |
| Run Time | 15 – 20 min | 5 – 8 min | N/A |
Advanced Topic: Chiral Separation
Many PEAs (e.g., Methamphetamine) exist as d- (potent stimulant) and l- (OTC decongestant) enantiomers. Legal distinction often requires chiral separation.
-
Method: Indirect separation via Chiral Derivatization (GC-MS).
-
Reagent: S-(-)-N-(trifluoroacetyl)-prolyl chloride (TPC).
-
Mechanism: Reacts with enantiomers to form diastereomers, which have different physical properties and can be separated on a standard achiral column (e.g., DB-5MS).
-
Validation Note: You must validate that no racemization occurs during the derivatization heating step.
References
-
United Nations Office on Drugs and Crime (UNODC). (2006).[3][4] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials. ST/NAR/34. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016).[5] SWGDRUG Recommendations, Version 7.1. [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenethylamine. [Link]
Sources
Impact of N-Propylation on Phenethylamine Activity: A Comparative Technical Guide
Executive Summary: The "Propyl Switch" in SAR
In the structure-activity relationship (SAR) of phenethylamines, N-propylation represents a critical inflection point.[1] Unlike N-methylation, which often enhances potency and lipophilicity without altering the fundamental mechanism of action (e.g., Amphetamine
For dopaminergic stimulants (amphetamines), N-propylation typically triggers a mechanism switch from a monoamine releaser (substrate) to a reuptake inhibitor (blocker), often accompanied by a significant reduction in potency. For serotonergic psychedelics (2C-X series), simple N-propylation generally abolishes agonist activity, rendering the molecule inactive or an antagonist, in sharp contrast to the super-agonist activity seen with N-benzyl substitution (NBOMe series).[1]
This guide objectively analyzes these shifts, supported by experimental data and mechanistic signaling pathways.[1]
Structural Dynamics & Mechanism of Action
The Steric Veto at the Transporter
The primary amine of phenethylamine (and the secondary amine of N-methyl derivatives) is crucial for recognition by Monoamine Transporters (DAT, NET, SERT).[1]
-
Substrate Translocation: To act as a releaser, the molecule must be transported into the presynaptic neuron. Small N-substituents (H, Methyl) fit within the transporter's orthosteric site, allowing translocation.[1]
-
The Propyl Barrier: The N-propyl group adds a 3-carbon chain that creates steric hindrance.[1] This bulk prevents the conformational change required for translocation.[1] Consequently, N-propylphenethylamines often bind to the transporter but are not transported, acting as Pure Uptake Inhibitors rather than releasers.[1]
5-HT2A Receptor Interaction
For psychedelic activity, the ligand must stabilize the active conformation of the 5-HT2A receptor.[1]
-
Agonist Loss: The 5-HT2A receptor tolerates small N-substituents (Methyl) or specific large hydrophobic groups (Benzyl) that target a specific hydrophobic cleft (residues in TM3/TM6).[1]
-
N-Propyl Incompatibility: An N-propyl chain is "awkwardly sized"—too large for the orthosteric fit but lacking the aromatic character to engage the hydrophobic sub-pocket utilized by NBOMe compounds.[1] This typically results in a loss of efficacy (
), turning agonists into antagonists or low-affinity binders.[1]
Comparative Performance Analysis
The following data contrasts the parent compounds with their N-propyl derivatives, highlighting the drastic shift in potency and mechanism.
Table 1: Dopaminergic Activity (Stimulant Series)
Comparison of Amphetamine derivatives at the Dopamine Transporter (DAT).
| Compound | N-Substituent | Mechanism | DAT Binding ( | DA Release ( | Relative Potency |
| Amphetamine | -H | Releaser | 34 | 24 | 100% (Ref) |
| Methamphetamine | -CH | Releaser | 21 | 18 | ~130% |
| Ethamphetamine | -CH | Releaser/Inhibitor | 180 | 120 | ~20% |
| Propylamphetamine | -(CH | Reuptake Inhibitor | 1,013 | >10,000 (Inactive) | <4% |
Note: Data derived from rat synaptosome assays.[1][2] N-propylation abolishes releasing capability, shifting the drug to a weak reuptake inhibitor.[1]
Table 2: Serotonergic Activity (Psychedelic Series)
Comparison of 2,5-Dimethoxy-4-bromo-phenethylamine (2C-B) derivatives at 5-HT2A.
| Compound | N-Substituent | 5-HT2A Affinity ( | Functional Activity (PI Hydrolysis) |
| 2C-B | -H | ~1.0 | Full Agonist |
| N-Methyl-2C-B | -CH | ~50 | Partial Agonist / Weak |
| N-Propyl-2C-B | -(CH | >1,000 | Inactive / Antagonist |
| 25B-NBOMe | -Benzyl(2-OMe) | 0.04 | Super Agonist |
Visualizing the SAR Decision Tree
The following diagram illustrates the divergent pathways of N-alkylation effects on phenethylamine pharmacology.
Figure 1: Pharmacological divergence of N-substituted phenethylamines. Note the "dead end" effect of N-propylation compared to Methyl or Benzyl substitutions.
Metabolic Stability & Pharmacokinetics
While N-propylation reduces receptor potency, it introduces a metabolic pathway that can act as a prodrug mechanism .[1]
N-Dealkylation
N-propylphenethylamines are substrates for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1] The N-propyl group is metabolically cleaved (N-dealkylation) to yield the parent primary amine.[1]
[1]-
Clinical Implication: In vivo studies in rats show that while N-propylamphetamine is weak in vitro, it produces delayed stimulant effects in vivo due to its slow conversion to amphetamine.[1]
-
Detection: Analysis of biological samples will show the parent amine (active metabolite) alongside the N-propyl precursor.[1]
Experimental Protocol: Synthesis & Evaluation
Synthesis via Reductive Amination
The most reliable method for introducing an N-propyl group to a phenethylamine precursor (like Phenylacetone for amphetamines) is reductive amination.[1]
Reagents:
-
Precursor: Phenylacetone (P2P) or Phenethylamine (depending on target).[1]
-
Amine Source: n-Propylamine (if starting from ketone) or Propionaldehyde (if starting from amine).[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (
).[1]
Workflow (Propionaldehyde Route):
-
Imine Formation: Dissolve Phenethylamine (1 eq) in DCM. Add Propionaldehyde (1.1 eq) and Magnesium Sulfate (drying agent).[1] Stir at RT for 2 hours to form the imine intermediate.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
-
Quench: Stir overnight. Quench with saturated
.[1] -
Extraction: Extract with DCM, wash with brine, dry over
. -
Purification: Convert to Hydrochloride salt using ethereal HCl for stability and crystallization.
Visualization of Synthesis Workflow
Figure 2: One-pot reductive amination protocol for N-propylation.
References
-
Rothman, R. B., & Baumann, M. H. (2003).[3] Monoamine Transporters and Psychostimulant Drugs.[1][4] European Journal of Pharmacology. Link
-
Nichols, D. E. (2018). Structure-Activity Relationships of Serotonin 5-HT2A Agonists. WIREs Membrane Transport and Signaling.[1] Link
-
Glennon, R. A., et al. (1984). N-Alkyl Derivatives of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane. Journal of Medicinal Chemistry. Link
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive substances: amphetamines and 2C derivatives. European Neuropsychopharmacology. Link
-
PubChem. (2024).[1] Propylamphetamine - Compound Summary. National Library of Medicine. Link
Sources
- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Benchmarking Analytical Architectures for Phenylethylamines: From Legacy GC-MS to High-Resolution Discovery
The Analytical Challenge: Structural Diversity & Isomeric Complexity
Phenylethylamines (PEAs) represent a chemically diverse class of psychoactive substances ranging from traditional stimulants (amphetamine, MDMA) to novel psychoactive substances (NPS) like the 2C-x series, NBOMes, and synthetic cathinones.
For the analytical chemist, PEAs present a "perfect storm" of challenges:
-
Isobaric Interference: Many PEAs are structural isomers (e.g., 2-MMC vs. 3-MMC vs. 4-MMC) that share identical molecular weights and fragmentation patterns, rendering standard low-resolution MS screening insufficient.
-
Chiral Potency: The pharmacological activity often resides in a specific enantiomer (e.g., S-methamphetamine is more potent than R-methamphetamine), necessitating chiral resolution.
-
Matrix Complexity: Low concentrations in keratinized matrices (hair) or rapid metabolism in urine require high-sensitivity extraction techniques.
This guide benchmarks the three dominant analytical architectures—GC-MS, UHPLC-MS/MS (QQQ), and LC-HRMS—and provides validated protocols for their application.
Methodological Benchmarking: Selecting the Right Architecture
The choice of instrument is dictated by the specific analytical question: Are you confirming a known target (Targeted Quantitation) or hunting for an unknown variant (Untargeted Screening)?
Comparative Analysis of Analytical Platforms
| Feature | GC-MS (EI) | UHPLC-MS/MS (QQQ) | LC-HRMS (Q-TOF/Orbitrap) |
| Primary Application | Forensic confirmation of volatile amines; Legacy data comparison. | High-throughput targeted quantitation in biological fluids. | Untargeted screening; Retrospective analysis; NPS discovery. |
| Sample Prep | High Burden: Requires derivatization (e.g., PFPA/HFBA) to improve volatility and peak shape. | Low Burden: "Dilute and Shoot" often sufficient for urine; SPE for blood/hair. | Medium Burden: Requires clean extracts to prevent ion suppression in full-scan mode. |
| Sensitivity (LOD) | Good (10–50 ng/mL). Limited by injection volume and derivatization efficiency. | Excellent (0.5–1.0 ng/mL). Ideal for trace analysis in hair/oral fluid. | High (1–5 ng/mL). Approaching QQQ levels but data file sizes are massive. |
| Selectivity | High for EI spectral matching. Poor for differentiating some positional isomers without specific columns. | High (SRM/MRM). Relies on retention time + precursor/product ion ratios. | Ultimate. Accurate mass (<5 ppm) resolves isobaric interferences and elemental composition. |
| Throughput | Low (20–30 min run times + prep). | High (5–8 min run times). | Medium (10–15 min run times). |
Expert Insight: The Shift to Phenyl-Hexyl Chemistry
While C18 columns are standard, Biphenyl or Phenyl-Hexyl stationary phases are superior for PEAs. The π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the PEA analytes provide enhanced selectivity for positional isomers (e.g., separating 3-MMC from 4-MMC) that co-elute on C18.
Deep Dive: Strategies for Chiral Resolution
Distinguishing enantiomers is critical for legal sentencing and toxicological interpretation. There are two primary workflows:
-
Indirect Separation (Derivatization): Reacting the PEA with a chiral reagent (e.g., S-(-)-N-(trifluoroacetyl)prolyl chloride) to form diastereomers, which are then separable on achiral GC or LC columns.
-
Direct Separation (Chiral Columns): Using a Chiral Stationary Phase (CSP) such as polysaccharides or macrocyclic antibiotics.
Decision Logic for Chiral Analysis
Caption: Decision tree for selecting between indirect (derivatization) and direct (CSP) chiral analysis methods based on sample matrix and concentration.
Validated Experimental Protocols
Protocol A: High-Throughput "Dilute-and-Shoot" Screening (Urine)
Target: Rapid quantitation of 70+ PEAs (Amphetamines, Cathinones, 2C-series). Platform: UHPLC-MS/MS (QqQ).
Reagents:
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Internal Standard (IS): Methamphetamine-d5, MDMA-d5 (100 ng/mL in MeOH).
Step-by-Step Workflow:
-
Sample Preparation:
-
Centrifuge urine sample at 3,000 x g for 5 minutes to remove particulates.
-
Transfer 50 µL of supernatant to a distinct autosampler vial.
-
Add 50 µL of Internal Standard working solution.
-
Add 900 µL of Mobile Phase A (dilution factor 1:20) to minimize matrix effects.
-
Vortex for 10 seconds.
-
-
Chromatographic Separation:
-
Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).[2] Why: Phenyl-hexyl provides superior selectivity for aromatic PEAs compared to C18.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
7.0 min: 95% B
-
8.5 min: 95% B
-
8.6 min: 5% B (Re-equilibration)
-
-
Temp: 40°C.
-
-
Mass Spectrometry (Source Parameters):
-
Mode: ESI Positive.[1]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 500°C.
-
Note: Monitor two MRM transitions per analyte (Quantifier/Qualifier).
-
Self-Validation Check:
-
Retention Time Stability: RT should not shift >0.1 min between injections.
-
Ion Ratio: The ratio of Quantifier/Qualifier ions must be within ±20% of the certified reference standard.
Protocol B: High-Sensitivity Hair Analysis (SPE + LC-HRMS)
Target: Retrospective detection of chronic PEA use (pg/mg levels). Platform: LC-Orbitrap or Q-TOF.
Step-by-Step Workflow:
-
Decontamination:
-
Wash 20 mg hair lock sequentially with Dichloromethane (DCM) and Water (2 min each). Dry at room temp.
-
Pulverize hair using a ball mill (25 Hz, 2 min).
-
-
Extraction (Digestion):
-
Add 1 mL Methanol containing IS to the pulverized hair.
-
Incubate at 55°C for 15 hours (overnight) with gentle agitation.
-
Centrifuge at 10,000 rpm for 5 min.
-
-
Clean-up (SPE - Optional but Recommended for HRMS):
-
Evaporate supernatant to dryness under Nitrogen.[3]
-
Reconstitute in pH 6 Phosphate Buffer .
-
Load onto Oasis MCX (Mixed-mode Cation Exchange) cartridge.
-
Wash: 5% MeOH in Water.
-
Elute: 5% Ammonium Hydroxide in Methanol.
-
Evaporate and reconstitute in Mobile Phase A.
-
-
HRMS Detection:
-
Scan Mode: Full MS / dd-MS2 (Data Dependent Acquisition).
-
Resolution: 70,000 (FWHM) at m/z 200.
-
Mass Accuracy: Calibrate to < 5 ppm.
-
Caption: Workflow for high-sensitivity extraction of phenylethylamines from hair matrix using mixed-mode SPE and HRMS detection.
Performance Data Summary
The following data represents typical performance metrics derived from validated studies (2021-2025) comparing these methodologies.
| Metric | GC-MS (Derivatized) | UHPLC-MS/MS (Urine) | LC-HRMS (Hair) |
| Limit of Detection (LOD) | 10 – 50 ng/mL | 0.5 – 1.0 ng/mL | 0.5 – 10 pg/mg |
| Linearity (R²) | > 0.99 | > 0.995 | > 0.99 |
| Recovery (Extraction) | 70 – 85% | 95 – 100% (Dilute & Shoot) | 80 – 95% |
| Precision (CV%) | < 10% | < 5% | < 15% |
| Matrix Effects | Low (due to clean-up) | Moderate (requires IS correction) | Low (due to SPE) |
Key Takeaway: For routine clinical or workplace drug testing, UHPLC-MS/MS offers the best balance of speed and sensitivity. For forensic cases involving unknown substances or hair analysis, LC-HRMS is the requisite standard.
References
-
GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass Laboratories. Available at: [Link]
-
Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. National Institutes of Health (PubMed). Available at: [Link]
-
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Food and Drug Administration, Taiwan. Available at: [Link]
-
Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Journal of Analytical Toxicology. Available at: [Link]
-
Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Neuropharmacology (via ResearchGate). Available at: [Link]
-
Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation. Emery Pharma. Available at: [Link]
-
Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography. National Institutes of Health (PubMed). Available at: [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI (Molecules). Available at: [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. MDPI (Molecules). Available at: [Link]
-
Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Mass Spectrometry Letters. Available at: [Link]
Sources
- 1. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
